Product packaging for Glycyl-DL-phenylalanine(Cat. No.:CAS No. 34258-14-5)

Glycyl-DL-phenylalanine

Número de catálogo: B1265997
Número CAS: 34258-14-5
Peso molecular: 222.24 g/mol
Clave InChI: JBCLFWXMTIKCCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Glycyl-DL-phenylalanine is a dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B1265997 Glycyl-DL-phenylalanine CAS No. 34258-14-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

721-66-4, 34258-14-5, 3321-03-7
Record name Glycylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyl-DL-phenylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Phenylalanine, N-glycyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-glycyl-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Glycyl-DL-phenylalanine (CAS 721-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine, with the CAS number 721-66-4, is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. This whitepaper provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, and methods for its synthesis and analysis. Furthermore, it delves into the biological significance of this dipeptide, including its intestinal absorption, potential role in muscle protein synthesis, and its relevance in the context of drug design and development. This guide is intended to be a valuable resource for researchers and professionals working with peptides and amino acid derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 721-66-4[1]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 273-275 °C (decomposes)
Boiling Point 492.2 °C at 760 mmHg (predicted)
Density 1.259 g/cm³ (predicted)
Solubility Slightly soluble in water and DMSO.
pKa 3.28 ± 0.10 (predicted)
LogP -2.29 (extrapolated)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the glycine alpha-hydrogens, the phenylalanine alpha- and beta-hydrogens, and the aromatic protons of the phenyl group.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the dipeptide. Expected signals correspond to the carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons of both amino acid residues, the beta-carbon of phenylalanine, and the aromatic carbons.[3]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -OH).[4]

  • Instrument: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY and HSQC can be employed to establish connectivity between protons and carbons.[5]

  • Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected [M+H]⁺ ion would be at m/z 223.1077. Fragmentation would likely occur at the peptide bond, yielding characteristic ions for the glycine and phenylalanine residues.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present, including:

  • N-H stretching of the amine and amide groups.

  • C=O stretching of the carboxylic acid and the amide (peptide) bond.

  • Aromatic C-H and C=C stretching of the phenyl ring.

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide coupling methods, either in solution-phase or on a solid support.

Experimental Protocol: Solution-Phase Peptide Synthesis

A representative workflow for the solution-phase synthesis is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Deprotection cluster_4 Step 5: Purification A Protect Glycine's amino group (e.g., with Boc or Fmoc) B Activate the carboxyl group of protected Glycine (e.g., using DCC/NHS) A->B Protected Glycine C React activated Glycine with DL-Phenylalanine B->C Activated Glycine D Remove the protecting group from the N-terminus C->D Protected Dipeptide E Purify this compound (e.g., by recrystallization or chromatography) D->E Crude Dipeptide

Caption: General workflow for the solution-phase synthesis of this compound.

Detailed Methodologies:

  • Protection: The amino group of glycine is protected to prevent self-coupling. Common protecting groups include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Activation: The carboxylic acid of the N-protected glycine is activated to make it more reactive towards the amino group of phenylalanine. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS).

  • Coupling: The activated glycine derivative is then reacted with DL-phenylalanine in a suitable solvent. The amino group of phenylalanine attacks the activated carboxyl group, forming the peptide bond.

  • Deprotection: The protecting group on the N-terminus of the newly formed dipeptide is removed. For a Boc group, this is typically done with an acid like trifluoroacetic acid (TFA). For an Fmoc group, a base like piperidine (B6355638) is used.

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts. Recrystallization is a common method for purifying solid dipeptides.[6] The purity of the final product can be assessed by techniques like HPLC and NMR.

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water or an ethanol/water mixture).

  • Cooling: Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the pure compound can facilitate crystallization.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

HPLC_Workflow Sample Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC Sample->Injection Column Separation on C18 Column Injection->Column Detection UV Detection (e.g., 210-220 nm) Column->Detection Analysis Data Analysis (Quantification) Detection->Analysis Signaling_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_Pancreas Pancreatic β-Cell Phe L-Phenylalanine GPR142 GPR142 Phe->GPR142 Na_Transporter Na+-dependent Amino Acid Transporter Phe->Na_Transporter Ca_increase ↑ [Ca²⁺]i GPR142->Ca_increase Depolarization Membrane Depolarization Na_Transporter->Depolarization GLP1_Secretion GLP-1 Secretion Ca_increase->GLP1_Secretion Depolarization->GLP1_Secretion GLP1 GLP-1 GLP1_Secretion->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion

References

Glycyl-DL-phenylalanine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glycyl-DL-phenylalanine

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound (Gly-DL-Phe) is a dipeptide composed of the amino acid glycine (B1666218) linked to a racemic mixture of D- and L-phenylalanine via a peptide bond.[1] The presence of the "DL" designation indicates that both stereoisomers of phenylalanine are present.[1] The molecular structure consists of a glycine residue, a peptide linkage, and a phenylalanine residue with its characteristic benzyl (B1604629) side chain. The IUPAC name for this compound is 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid.[2]

The crystal structure of this compound has been determined to be orthorhombic.[3] In the crystalline state, the molecules are organized with the non-polar phenyl groups clustered together and are stabilized by a network of intermolecular hydrogen bonds.[3]

Identifier Value
IUPAC Name 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid[2]
Molecular Formula C₁₁H₁₄N₂O₃[1][2][4][5]
Molecular Weight 222.24 g/mol [1][2][4][5][6][7]
CAS Number 721-66-4[1][2][4][5]
Synonyms H-Gly-DL-Phe-OH, Gly-DL-Phe, Glycylphenylalanine[1][2][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Appearance White to off-white solidMedChemExpress[6]
Melting Point 273-275 °C (with decomposition)LookChem[1]
Boiling Point 492.2 °C at 760 mmHgLookChem[1]
Density 1.259 g/cm³LookChem[1]
Solubility Slightly soluble in DMSO (heated) and Water (sonicated)LookChem[1]
Storage Temperature -20°CLookChem[1]

Experimental Protocols

General Solution-Phase Peptide Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via a solution-phase peptide coupling reaction. This method involves the formation of a peptide bond between protected glycine and phenylalanine residues, followed by deprotection.

Materials:

  • N-terminally protected Glycine (e.g., Boc-Gly-OH)

  • C-terminally protected DL-phenylalanine (e.g., H-DL-Phe-OMe·HCl)

  • Coupling agent (e.g., DCC, HATU)

  • Coupling additive (e.g., HOBt, NHS)

  • Base (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA for Boc group, LiOH for methyl ester)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, 1 M HCl, brine)

Procedure:

  • Activation of Protected Glycine: Dissolve Boc-Gly-OH (1 equivalent), a coupling agent like DCC (1.1 equivalents), and an additive such as NHS (1.2 equivalents) in an anhydrous solvent like DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours. A precipitate of dicyclohexylurea (DCU) will form.[8]

  • Coupling Reaction: In a separate flask, dissolve H-DL-Phe-OMe·HCl (1 equivalent) in DMF and neutralize with a base like DIPEA (2.5 equivalents). Filter the activated glycine solution to remove the DCU and add the filtrate to the phenylalanine solution. Allow the reaction to stir at room temperature for 12-24 hours.[8]

  • Work-up: Filter any newly formed precipitate. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-DL-Phe-OMe.[8]

  • Deprotection:

    • Ester Hydrolysis (Saponification): Dissolve the protected dipeptide in a mixture of methanol (B129727) and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.[8]

    • Amine Deprotection: After saponification and work-up (acidification and extraction), the resulting Boc-Gly-DL-Phe-OH is treated with a reagent like trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.[8]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by preparative HPLC.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight. MS/MS analysis can provide fragmentation patterns characteristic of the dipeptide structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Significance

This compound is a dipeptide and a derivative of the essential amino acid phenylalanine.[6][9] Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines).[9][10] The "DL" form of phenylalanine (DLPA) has been investigated for its potential analgesic and antidepressant properties.[10] This activity may be related to the D-phenylalanine component inhibiting the enzymatic degradation of enkephalins, which are endogenous opioid peptides.[10]

Visualization of Synthesis

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

Glycyl_DL_Phenylalanine_Synthesis Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product Gly Protected Glycine (Boc-Gly-OH) Activation Activation of Glycine (e.g., with DCC/NHS) Gly->Activation Phe Protected DL-Phenylalanine (H-DL-Phe-OMe) Coupling Peptide Bond Formation (Coupling Reaction) Phe->Coupling Activation->Coupling Activated Glycine Deprotection Removal of Protecting Groups (e.g., TFA, LiOH) Coupling->Deprotection Protected Dipeptide Purification Purification (e.g., Recrystallization, HPLC) Deprotection->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Chemical synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Glycyl-DL-phenylalanine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Glycyl-DL-phenylalanine, a dipeptide of significant interest in various research and development applications. The document details established methodologies for both chemical and enzymatic synthesis, presenting structured data and detailed experimental protocols. Furthermore, it includes visualizations of the synthetic workflows to facilitate a clear understanding of the processes involved.

Introduction

This compound is a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine. Its synthesis is a fundamental process in peptide chemistry, often serving as a model system for the development and optimization of peptide coupling and enzymatic synthesis techniques. This guide explores the core methodologies for preparing this dipeptide for research purposes, focusing on providing practical, actionable information for laboratory professionals.

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This method involves the formation of an amide (peptide) bond between a protected glycine derivative and a protected DL-phenylalanine derivative. The use of protecting groups is crucial to prevent unwanted side reactions and ensure the specific formation of the desired peptide bond.

A widely used and effective method for peptide bond formation is the carbodiimide (B86325) method, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization.

General Workflow for Chemical Synthesis

The solution-phase synthesis of this compound can be summarized in the following key steps:

  • Protection: The amino group of glycine and the carboxyl group of DL-phenylalanine are protected to prevent them from participating in unwanted reactions.

  • Activation: The carboxyl group of the protected glycine is activated to facilitate nucleophilic attack by the amino group of the protected DL-phenylalanine.

  • Coupling: The activated glycine derivative is reacted with the protected DL-phenylalanine to form the protected dipeptide.

  • Deprotection: The protecting groups are removed from the dipeptide to yield the final this compound product.

  • Purification: The final product is purified to remove any unreacted starting materials, byproducts, and other impurities.

cluster_protection Step 1: Protection cluster_activation_coupling Step 2 & 3: Activation & Coupling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification Protect Glycine (N-terminus) Protect Glycine (N-terminus) Activate Protected Glycine Activate Protected Glycine Protect Glycine (N-terminus)->Activate Protected Glycine Protect DL-Phenylalanine (C-terminus) Protect DL-Phenylalanine (C-terminus) Couple with Protected DL-Phenylalanine Couple with Protected DL-Phenylalanine Protect DL-Phenylalanine (C-terminus)->Couple with Protected DL-Phenylalanine Activate Protected Glycine->Couple with Protected DL-Phenylalanine Remove N-terminal protecting group Remove N-terminal protecting group Couple with Protected DL-Phenylalanine->Remove N-terminal protecting group Remove C-terminal protecting group Remove C-terminal protecting group Remove N-terminal protecting group->Remove C-terminal protecting group Purify this compound Purify this compound Remove C-terminal protecting group->Purify this compound

Workflow for the chemical synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt

This protocol describes a representative solution-phase synthesis of this compound using N-benzyloxycarbonyl (Cbz) as the N-terminal protecting group for glycine and a methyl ester (OMe) as the C-terminal protecting group for DL-phenylalanine. Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used as the coupling and activating agents, respectively.

Materials:

  • N-Cbz-glycine

  • DL-phenylalanine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Coupling Reaction: a. In a round-bottom flask, dissolve N-Cbz-glycine (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF. b. In a separate flask, suspend DL-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt. Stir for 15-20 minutes. c. Cool the N-Cbz-glycine/HOBt solution to 0°C in an ice bath. d. Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled N-Cbz-glycine/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. e. Stir the activation mixture at 0°C for 30 minutes. f. Add the neutralized DL-phenylalanine methyl ester solution to the activation mixture. g. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of Protected Dipeptide: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Cbz-Gly-DL-Phe-OMe. d. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

  • Deprotection: a. C-terminal deprotection (Saponification): Dissolve the protected dipeptide in a mixture of THF and water. Add LiOH or NaOH (1.2 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the mixture with 1 M HCl to pH 2-3 and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate to yield Cbz-Gly-DL-Phe-OH. b. N-terminal deprotection (Hydrogenolysis): Dissolve the C-terminally deprotected dipeptide in methanol. Add 10% Pd/C catalyst (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Quantitative Data

The yield and purity of chemically synthesized this compound can vary depending on the specific reagents, reaction conditions, and purification methods employed. The following table provides representative data based on typical outcomes for solution-phase peptide synthesis.

ParameterTypical ValueMethod of Determination
Crude Yield 70-90%Gravimetric analysis
Purity (after purification) >95%High-Performance Liquid Chromatography (HPLC)
Racemization <5%Chiral HPLC or NMR analysis of derivatives

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereoselectivity (though not relevant for the DL-phenylalanine in this case), and the avoidance of toxic reagents and protecting groups. Proteases such as papain and thermolysin are commonly used to catalyze the formation of peptide bonds.

General Workflow for Enzymatic Synthesis

The enzymatic synthesis of this compound generally follows a simpler workflow compared to its chemical counterpart:

  • Substrate Preparation: The N-protected glycine derivative (acyl donor) and the DL-phenylalanine derivative (nucleophile) are prepared in a suitable buffer system.

  • Enzymatic Reaction: The protease is added to the substrate mixture, and the reaction is incubated under controlled temperature and pH.

  • Product Isolation and Purification: The dipeptide product is isolated from the reaction mixture and purified.

cluster_substrates Step 1: Substrate Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_purification Step 3: Product Isolation & Purification Prepare Acyl Donor (e.g., Z-Gly-OEt) Prepare Acyl Donor (e.g., Z-Gly-OEt) Incubate with Protease (e.g., Papain) Incubate with Protease (e.g., Papain) Prepare Acyl Donor (e.g., Z-Gly-OEt)->Incubate with Protease (e.g., Papain) Prepare Nucleophile (DL-Phenylalanine) Prepare Nucleophile (DL-Phenylalanine) Prepare Nucleophile (DL-Phenylalanine)->Incubate with Protease (e.g., Papain) Isolate Protected Dipeptide Isolate Protected Dipeptide Incubate with Protease (e.g., Papain)->Isolate Protected Dipeptide Deprotect and Purify this compound Deprotect and Purify this compound Isolate Protected Dipeptide->Deprotect and Purify this compound

Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol describes a representative enzymatic synthesis using papain in an aqueous-organic biphasic system to favor synthesis over hydrolysis.

Materials:

  • N-Cbz-glycine ethyl ester (Z-Gly-OEt)

  • DL-phenylalanine

  • Papain (crude or purified)

  • Citrate-phosphate buffer (e.g., 0.2 M, pH 6-7)

  • Ethyl acetate (EtOAc)

  • L-cysteine (as an activator for papain)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: a. Prepare a biphasic system consisting of an aqueous buffer phase and an organic phase (e.g., ethyl acetate) in a suitable ratio (e.g., 1:1 v/v). b. Dissolve DL-phenylalanine in the aqueous buffer. c. Dissolve Z-Gly-OEt in the organic phase. d. Combine the two phases in a reaction vessel.

  • Enzymatic Reaction: a. Prepare a solution of papain in the same buffer, activated with a small amount of L-cysteine. b. Add the activated papain solution to the biphasic reaction mixture. c. Stir the mixture vigorously at a controlled temperature (e.g., 37°C) for several hours to days. The product, being more hydrophobic, will preferentially partition into the organic phase, thus shifting the equilibrium towards synthesis. d. Monitor the reaction progress by taking samples from the organic phase and analyzing by TLC or HPLC.

  • Product Isolation and Deprotection: a. Once the reaction reaches equilibrium or completion, separate the organic phase. b. Wash the organic phase with an acidic solution to remove any unreacted DL-phenylalanine and then with a basic solution to remove any unreacted Z-Gly-OH (from hydrolysis of the ester). c. Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield crude Z-Gly-DL-Phe. d. Deprotect the N-terminus by hydrogenolysis as described in the chemical synthesis protocol (Section 2.2, step 3b).

  • Purification: a. Purify the final this compound product by a suitable method such as preparative HPLC or crystallization.

Quantitative Data

Enzymatic synthesis yields can be highly variable depending on the enzyme, substrates, and reaction conditions. The following table provides illustrative data.

ParameterTypical ValueMethod of Determination
Conversion Yield 40-80%HPLC analysis of the reaction mixture
Isolated Yield 30-70%Gravimetric analysis after purification
Purity (after purification) >98%High-Performance Liquid Chromatography (HPLC)

Characterization of this compound

The final synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the dipeptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dipeptide.

Conclusion

Both chemical and enzymatic methods provide viable routes for the synthesis of this compound for research applications. The choice of method depends on factors such as the desired scale of synthesis, available equipment, and considerations regarding the use of hazardous reagents and protecting groups. Chemical synthesis, particularly using the DCC/HOBt method, is a well-established and versatile approach. Enzymatic synthesis, on the other hand, offers a "greener" alternative with the potential for high purity under mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound in the laboratory.

Solubility Profile of Glycyl-DL-phenylalanine in Water and Dimethyl Sulfoxide (DMSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of the dipeptide Glycyl-DL-phenylalanine in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of peptides is a critical first step in a wide range of research applications, from biochemical assays to drug formulation and development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical and biological pathways through visualization.

Quantitative Solubility Data

Table 1: Solubility of this compound

SolventReported SolubilityConditions
Dimethyl Sulfoxide (DMSO)11.11 mg/mL (49.99 mM)Requires ultrasonication, warming, adjusting pH to 3 with HCl, and heating to 60°C.[1]
WaterSlightly SolubleSonication may be required.

Table 2: Comparative Solubility Data

CompoundSolventSolubilityTemperature
Glycyl-L-phenylalanineWater20 mg/mL (89.99 mM)Requires ultrasonication, warming, and heating to 60°C.
DL-PhenylalanineWater14.11 g/L25°C

Note: The solubility of peptides is highly dependent on factors such as pH, temperature, and the presence of co-solvents. The data presented reflects reported values under the specified conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols describe standard methods for determining the thermodynamic solubility of a dipeptide like this compound.

Saturation Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[2][3][4]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, DMSO)

  • Thermostatic shaker or incubator with orbital agitation

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the saturated supernatant sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dipeptide in the saturated solution.

    • The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Gravimetric Method

Procedure:

  • Follow steps 1-3 of the Saturation Shake-Flask Method.

  • Sample Collection and Weighing: Carefully withdraw a precise volume of the clear supernatant and transfer it to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the peptide) until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the dried solute and the volume of the supernatant taken.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_flask Seal flask add_excess->seal_flask agitate Agitate in thermostatic shaker (e.g., 24-48 hours at 25°C) seal_flask->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge sample settle->centrifuge filter Filter supernatant (optional) centrifuge->filter quantify Quantify concentration of saturated solution (e.g., HPLC-UV) filter->quantify result Solubility value determined quantify->result

Workflow for Solubility Determination.
Metabolic Pathway of Phenylalanine

This compound is hydrolyzed in vivo into its constituent amino acids, glycine (B1666218) and phenylalanine. L-phenylalanine is an essential amino acid and a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[5][6][7] The following diagram outlines this key metabolic pathway.

G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic Pathway of L-Phenylalanine.

References

Stability of Glycyl-DL-phenylalanine at Various pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the dipeptide Glycyl-DL-phenylalanine (Gly-DL-Phe) under different pH conditions. While specific quantitative kinetic data for Gly-DL-Phe is not extensively available in public literature, this document synthesizes established principles of peptide degradation, outlines detailed experimental protocols for stability assessment, and presents the expected degradation pathways. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to design and execute stability studies for this and similar dipeptides.

Introduction to Dipeptide Stability

The stability of peptides is a critical parameter in the development of peptide-based therapeutics and research tools. Degradation of the peptide bond can lead to loss of biological activity and the formation of impurities. The primary mechanism of non-enzymatic degradation for simple dipeptides like this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction is highly dependent on the pH of the solution, with both acidic and basic conditions generally accelerating the degradation process.[1][2]

pH-Dependent Degradation Kinetics

The rate of hydrolysis of the peptide bond in this compound is expected to follow a U-shaped curve with respect to pH, exhibiting maximum stability in the neutral pH range and accelerated degradation under both acidic and alkaline conditions.

Data Presentation

Due to the lack of specific published kinetic data for this compound, the following table illustrates the expected relative stability at different pH values based on general principles of peptide hydrolysis. The half-life values are hypothetical and serve to demonstrate the trend. Actual values must be determined experimentally.

pH ValueConditionExpected Primary Degradation MechanismExpected Relative Half-life (Illustrative)
1-3Strongly AcidicAcid-catalyzed hydrolysisShort
4-6Weakly Acidic to NeutralMinimal hydrolysisLong
7NeutralMinimal hydrolysisLongest
8-10Weakly AlkalineBase-catalyzed hydrolysisShorter
11-13Strongly AlkalineBase-catalyzed hydrolysisShortest

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the peptide bond, yielding its constituent amino acids, glycine (B1666218) and DL-phenylalanine. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, leading to the cleavage of the peptide bond.[2][3]

Acid_Catalyzed_Hydrolysis GlyPhe This compound Protonation Protonation of Carbonyl Oxygen GlyPhe->Protonation H⁺ ProtonatedGlyPhe Protonated Dipeptide Protonation->ProtonatedGlyPhe NucleophilicAttack Nucleophilic Attack by H₂O ProtonatedGlyPhe->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate BondCleavage Peptide Bond Cleavage TetrahedralIntermediate->BondCleavage Products Glycine + DL-phenylalanine BondCleavage->Products

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In alkaline solutions, a hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. This intermediate then breaks down, resulting in the cleavage of the peptide bond to form the carboxylate of glycine and the amino acid phenylalanine.[2]

Base_Catalyzed_Hydrolysis GlyPhe This compound NucleophilicAttack Nucleophilic Attack by OH⁻ GlyPhe->NucleophilicAttack OH⁻ TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate BondCleavage Peptide Bond Cleavage TetrahedralIntermediate->BondCleavage Products Glycinate + DL-phenylalanine BondCleavage->Products

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate (B84403) or citrate (B86180) buffer solutions for various pH values (e.g., pH 4, 7, 9)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

Sample Preparation and Stress Conditions
  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a specified period. Samples should be withdrawn at various time points.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 40°C, as base hydrolysis is often faster) for a specified period, taking samples at intervals.

  • Neutral Degradation: Mix an aliquot of the stock solution with an equal volume of a neutral buffer (e.g., phosphate buffer, pH 7). Incubate under the same conditions as the acidic and alkaline samples.

  • Sample Neutralization: Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

  • Control Samples: A control sample of the dipeptide in high-purity water should be kept at a low temperature (e.g., 4°C) to serve as an undecomposed reference.

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating and quantifying this compound from its degradation products (glycine and phenylalanine).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic phenylalanine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 254 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peptide from its degradation products), linearity, accuracy, precision, and robustness.

Experimental Workflow

The following diagram illustrates the general workflow for a pH-dependent stability study of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Gly-DL-Phe Stock Solution Stress Incubate under different pH and temperature conditions Stock->Stress Sampling Withdraw samples at time intervals Stress->Sampling Neutralize Neutralize acidic and alkaline samples Sampling->Neutralize HPLC Analyze by Stability-Indicating RP-HPLC Neutralize->HPLC Quantify Quantify remaining Gly-DL-Phe and degradation products HPLC->Quantify Kinetics Determine degradation rate constants (k) Quantify->Kinetics HalfLife Calculate half-life (t₁/₂) Kinetics->HalfLife Profile Construct pH-stability profile HalfLife->Profile

Caption: Workflow for assessing this compound stability.

Conclusion

References

An In-depth Technical Guide to the DL-Racemic Mixture of Glycyl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DL-racemic mixture of Glycyl-phenylalanine, a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. This document details the synthesis, resolution, physicochemical properties, and biological significance of its constituent enantiomers. It is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate a deeper understanding and practical application of this compound.

Introduction

Glycyl-phenylalanine is a simple dipeptide with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[1][2] The presence of a chiral center in the phenylalanine residue gives rise to two enantiomers: Glycyl-L-phenylalanine and Glycyl-D-phenylalanine. The DL-racemic mixture contains equal amounts of these two enantiomers.[1] While L-amino acids are the proteinogenic building blocks in biological systems, D-amino acids and their peptide derivatives are of increasing interest in pharmacology and drug development due to their potential for increased metabolic stability and unique biological activities. Understanding the synthesis, separation, and distinct properties of each enantiomer is crucial for harnessing their therapeutic potential.

Physicochemical Properties

The physicochemical properties of the DL-racemic mixture and the individual L-enantiomer have been documented. Data for the D-enantiomer is less commonly reported but is expected to be identical to the L-enantiomer in all non-chiral aspects.

PropertyDL-Glycyl-phenylalanineGlycyl-L-phenylalanineGlycyl-D-phenylalanine
Molecular Formula C₁₁H₁₄N₂O₃[1]C₁₁H₁₄N₂O₃[3]C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol [1]222.24 g/mol [3]222.24 g/mol
Melting Point 273-275 °C (decomposition)[1]~264 °C (decomposition)Not available
Boiling Point 492.2 °C at 760 mmHg (predicted)[1]Not availableNot available
Density 1.259 g/cm³ (predicted)[1]Not availableNot available
Solubility Slightly soluble in water (sonicated), slightly soluble in DMSO (heated)[1]Not availableNot available
pKa 3.28 ± 0.10 (predicted)[1]Not availableNot available

Synthesis of DL-Glycyl-phenylalanine

The synthesis of the DL-racemic mixture of Glycyl-phenylalanine can be achieved through several standard peptide coupling methods. Both solution-phase and solid-phase synthesis are viable options.

Solution-Phase Synthesis using N-Carboxyanhydride (NCA)

This method involves the reaction of a glycine N-carboxyanhydride (NCA) with racemic phenylalanine. The NCA approach is advantageous as it often proceeds with high yield and minimal racemization at the coupling step.

Experimental Protocol:

  • Preparation of Glycine N-Carboxyanhydride (Gly-NCA):

    • Suspend glycine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

    • Add a phosgene (B1210022) equivalent, such as triphosgene, to the suspension at a controlled temperature (e.g., 40-50 °C) under an inert atmosphere.

    • Monitor the reaction until the glycine is fully consumed and the solution becomes clear.

    • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure Gly-NCA.

  • Coupling of Gly-NCA with DL-Phenylalanine:

    • Dissolve DL-phenylalanine in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or a buffer at pH 9-10).

    • Cool the solution in an ice bath.

    • Slowly add a solution of Gly-NCA in a water-miscible solvent (e.g., dioxane or THF) to the DL-phenylalanine solution while maintaining the pH with the addition of base.

    • Allow the reaction to proceed to completion at low temperature.

    • Acidify the reaction mixture to precipitate the dipeptide.

    • Collect the crude DL-Glycyl-phenylalanine by filtration, wash with cold water, and dry.

    • Recrystallize from hot water or an alcohol/water mixture for purification.

G cluster_0 Synthesis of Gly-NCA cluster_1 Coupling Reaction cluster_2 Purification Glycine Glycine Gly_NCA Glycine N-Carboxyanhydride (Gly-NCA) Glycine->Gly_NCA Phosgenation Triphosgene Triphosgene in THF Triphosgene->Gly_NCA Gly_NCA_sol Gly-NCA in Dioxane Gly_NCA->Gly_NCA_sol DL_Phe DL-Phenylalanine in aq. base Dipeptide DL-Glycyl-phenylalanine DL_Phe->Dipeptide Coupling Gly_NCA_sol->Dipeptide Crude_Dipeptide Crude Dipeptide Dipeptide->Crude_Dipeptide Pure_Dipeptide Pure DL-Glycyl-phenylalanine Crude_Dipeptide->Pure_Dipeptide Recrystallization

Solution-Phase Synthesis Workflow.
Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a streamlined approach with simplified purification steps. The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Experimental Protocol:

  • Resin Preparation:

    • Swell a suitable resin (e.g., pre-loaded Fmoc-DL-Phe-Wang resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the phenylalanine residue.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate Fmoc-glycine using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated Fmoc-glycine solution to the deprotected resin-bound phenylalanine.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF.

    • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

    • Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.

    • Purify the crude DL-Glycyl-phenylalanine by reverse-phase HPLC.

G Resin Fmoc-DL-Phe-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Glycine (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure DL-Glycyl-phenylalanine Purification->Final_Product

Solid-Phase Peptide Synthesis Workflow.

Resolution of DL-Glycyl-phenylalanine

The separation of the D- and L-enantiomers of Glycyl-phenylalanine is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC

  • Column: A chiral stationary phase (CSP) column is essential. A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a suitable choice for the separation of underivatized amino acids and dipeptides.[4][5][6]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. The exact ratio will need to be optimized. A common starting point could be a gradient or isocratic elution with a mobile phase containing methanol and a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate, which is compatible with mass spectrometry.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale separations.

  • Temperature: Column temperature can influence selectivity. Starting at ambient temperature and adjusting (e.g., between 20-40 °C) can optimize the separation.

  • Detection: UV detection at a wavelength where the phenyl group of phenylalanine absorbs (e.g., 210-220 nm or around 254 nm).

G Sample DL-Glycyl-phenylalanine Sample Injection HPLC Injection Sample->Injection Column Chiral Stationary Phase Column (e.g., Teicoplanin-based) Injection->Column Elution Mobile Phase Elution Column->Elution Detector UV Detector Elution->Detector Separation Separated Enantiomers Detector->Separation Gly_L_Phe Glycyl-L-phenylalanine Separation->Gly_L_Phe Gly_D_Phe Glycyl-D-phenylalanine Separation->Gly_D_Phe

Chiral HPLC Resolution Workflow.

Biological Significance and Potential Applications

The biological effects of Glycyl-phenylalanine are primarily understood through the actions of its constituent amino acids after hydrolysis by peptidases.

Glycyl-L-phenylalanine
  • Metabolic Precursor: Upon hydrolysis, it releases L-phenylalanine, an essential amino acid that is a precursor for the synthesis of tyrosine.[7][8] Tyrosine is subsequently converted into important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[8][9] These neurotransmitters are crucial for mood regulation, stress response, and cognitive functions.[9]

  • Enzyme Substrate: Glycyl-L-phenylalanine derivatives, such as Glycyl-L-phenylalanine 2-naphthylamide, are known substrates for the lysosomal enzyme cathepsin C.[10][11] This property is utilized in cell biology to study lysosomal function and integrity.[10][11]

Glycyl-D-phenylalanine
  • Metabolic Stability: Due to the presence of the "unnatural" D-amino acid, Glycyl-D-phenylalanine is expected to be more resistant to degradation by most endogenous peptidases. This increased metabolic stability is a desirable trait in drug design, potentially leading to a longer biological half-life.

  • Analgesic Potential: D-phenylalanine (DPA), released upon potential slow hydrolysis, is thought to exhibit analgesic (pain-relieving) effects.[7][9] It is believed to inhibit the action of enzymes, such as carboxypeptidase A, that degrade enkephalins, which are endogenous opioid peptides involved in pain modulation.[8]

Signaling Pathways

Currently, there is no strong evidence for a specific signaling pathway directly activated by the Glycyl-phenylalanine dipeptide itself. It is more likely that the dipeptide is transported into cells and/or hydrolyzed in the extracellular space, and the resulting L- or D-phenylalanine exerts downstream effects. For instance, L-phenylalanine is known to stimulate the release of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone, from enteroendocrine L cells.

G cluster_L Glycyl-L-phenylalanine cluster_D Glycyl-D-phenylalanine Gly_L_Phe Glycyl-L-phenylalanine Hydrolysis_L Peptidase Hydrolysis Gly_L_Phe->Hydrolysis_L L_Phe L-Phenylalanine Hydrolysis_L->L_Phe Tyrosine Tyrosine L_Phe->Tyrosine Precursor Catecholamines Dopamine, Norepinephrine, Epinephrine Tyrosine->Catecholamines Synthesis Gly_D_Phe Glycyl-D-phenylalanine Hydrolysis_D Slow Peptidase Hydrolysis Gly_D_Phe->Hydrolysis_D D_Phe D-Phenylalanine Hydrolysis_D->D_Phe Enkephalinase Enkephalin-degrading enzymes D_Phe->Enkephalinase Inhibition Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Analgesia Analgesic Effect Enkephalins->Analgesia

Postulated Biological Fates of Glycyl-phenylalanine Enantiomers.

Conclusion

The DL-racemic mixture of Glycyl-phenylalanine serves as a valuable starting material for accessing its individual enantiomers, each with distinct biological properties. While Glycyl-L-phenylalanine acts as a source of the essential amino acid L-phenylalanine, Glycyl-D-phenylalanine holds potential for therapeutic applications due to its increased metabolic stability and the analgesic properties of D-phenylalanine. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize this dipeptide and its enantiomerically pure forms. Further research is warranted to elucidate any direct biological activities of the dipeptide itself and to fully characterize the physicochemical properties of Glycyl-D-phenylalanine.

References

An In-depth Technical Guide on the Biological Significance of the Glycine-Phenylalanine Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Glycine-Phenylalanine (Gly-Phe) dipeptide, a simple biomolecule, holds multifaceted significance in biological systems. Primarily recognized for its role in nutritional absorption and as a fundamental building block in peptide synthesis, emerging research on related peptide structures suggests potential, yet underexplored, roles in cellular signaling and pharmacology. This technical guide provides a comprehensive overview of the known functions of Gly-Phe, detailed experimental protocols for its study, and an exploration of hypothesized biological activities based on analogous compounds. Quantitative data for the binding of a stereoisomeric form, Gly-D-Phe, is presented, alongside detailed methodologies for receptor binding assays and stability studies that can be adapted for future investigations of Gly-Phe. Furthermore, potential signaling pathways, including the sigma-1 receptor and histamine (B1213489) release pathways, are illustrated, providing a framework for future research into the dipeptide's mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and therapeutics.

Introduction to Glycine-Phenylalanine (Gly-Phe)

The dipeptide Glycyl-L-Phenylalanine (Gly-Phe) is a molecule composed of two amino acids, glycine (B1666218) and L-phenylalanine, linked by a peptide bond. As one of the simplest dipeptides, it serves as a valuable model for studying peptide chemistry, biochemistry, and nutritional science[1][2]. While extensive research has focused on larger, more complex peptides, small dipeptides are gaining recognition for their diverse biological activities, including roles as taste enhancers, antibacterial agents, and potential anti-tumor compounds[1].

The primary and well-established biological significance of Gly-Phe lies in its efficient transport and absorption in the intestine. Studies have demonstrated that amino acids are often absorbed more readily in their di- and tripeptide forms compared to their free amino acid counterparts[1]. This has significant implications for nutritional science and the formulation of clinical diets, particularly for individuals with compromised intestinal function.

Beyond its nutritional role, Gly-Phe is a fundamental component in the synthesis of more complex peptides and proteins, both naturally and synthetically[3][4]. Its structural properties are also a subject of study, with research exploring its interactions with other molecules and its potential to form organized supramolecular structures[5][6].

While direct evidence for Gly-Phe as a potent signaling molecule is limited, research on structurally similar peptides provides a basis for hypothesizing broader biological roles. This guide will explore these established and potential functions in detail.

Quantitative Data

Quantitative data on the direct interaction of Gly-L-Phe with biological receptors is not extensively available in the current literature. However, studies on its stereoisomer, Gly-D-Phe, have provided valuable binding affinity data, highlighting its utility as an affinity ligand for the purification of the metalloendopeptidase thermolysin[7].

LigandTarget ProteinAssociation Constant (Ka) (M⁻¹)Experimental Conditions
Gly-D-PhenylalanineThermolysin(3.3 ± 0.8) x 10⁵pH 5.5

Table 1: Association constant for the binding of Gly-D-Phe to thermolysin. This data is derived from adsorption isotherm measurements in affinity column chromatography experiments and indicates a strong binding affinity, making Gly-D-Phe a suitable ligand for the purification of this enzyme[7].

Established and Hypothesized Biological Roles

Intestinal Absorption and Metabolism

A key, well-documented role of Gly-Phe is in the context of protein digestion and absorption. The intestinal peptide transporter 1 (PepT1) facilitates the uptake of di- and tripeptides from the lumen of the small intestine into enterocytes. This transport mechanism is more efficient than the transport of free amino acids, which relies on a variety of amino acid-specific transporters. Once inside the enterocytes, dipeptides like Gly-Phe are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, glycine and phenylalanine, which then enter the bloodstream. The structure of the dipeptide, including the sequence of the amino acids, can influence its transport and distribution[8].

Role in Peptide Synthesis and Research

Gly-Phe is a readily available and commonly used building block in solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies[3][4][9]. Its straightforward structure makes it a useful component for creating larger, more complex peptides with potential therapeutic applications.

Potential Role in Pain Modulation (Hypothesized)

While there is no direct evidence for Gly-Phe in pain modulation, the structurally similar dipeptide Phe-Phe amide has been shown to attenuate hyperalgesia and allodynia in diabetic mice through a mechanism involving the sigma-1 receptor system. This suggests that small peptides containing phenylalanine may have analgesic properties.

Potential Immunomodulatory and Anti-inflammatory Effects (Hypothesized)

The tripeptide Gly-Leu-Phe has been identified as an immunostimulating peptide with anti-alopecia effects, possibly mediated by histamine release. This raises the possibility that Gly-Phe could have some, albeit likely weaker, immunomodulatory activity. Furthermore, peptides containing phenylalanine have been investigated for their ability to modulate leukocyte infiltration and oxidative damage in models of spinal cord injury.

Experimental Protocols

Protocol for Thermolysin Affinity Chromatography using Gly-D-Phe

This protocol is based on the established use of Gly-D-Phe as an affinity ligand for the purification of thermolysin[7].

1. Preparation of the Affinity Gel: a. Swell Sepharose 4B resin in distilled water. b. Activate the resin with cyanogen (B1215507) bromide (CNBr) at pH 11.0. c. Couple Gly-D-Phe to the activated resin by incubation in a sodium bicarbonate buffer (pH 8.5) overnight at 4°C. d. Wash the resin extensively with coupling buffer, followed by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and a low pH buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0) to remove non-covalently bound ligand. e. Equilibrate the resin with the binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂).

2. Affinity Chromatography: a. Load the crude thermolysin sample onto the equilibrated Gly-D-Phe Sepharose column. b. Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. c. Elute the bound thermolysin using a competitive inhibitor or a change in pH. For example, a linear gradient of a competitive inhibitor like L-phenylalanine (0-1 M) in the binding buffer can be used. d. Alternatively, elution can be achieved by lowering the pH of the buffer to disrupt the ligand-protein interaction. e. Collect fractions and assay for thermolysin activity (e.g., using casein as a substrate). f. Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol for Sigma-1 Receptor Binding Assay

This protocol is a general method that can be adapted to test the binding of Gly-Phe to the sigma-1 receptor, based on standard radioligand binding assays[10][11][12][13].

1. Membrane Preparation: a. Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Competitive Binding Assay: a. In a 96-well plate, add a fixed concentration of a selective sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) at its approximate Kd value. b. Add a fixed amount of the prepared membrane protein to each well. c. Add increasing concentrations of unlabeled Gly-Phe (the competitor). d. For non-specific binding control wells, add a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol). e. For total binding control wells, add only the radioligand and membranes. f. Incubate the plate at 37°C for 90 minutes. g. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethylenimine to reduce non-specific binding. h. Wash the filters rapidly with ice-cold wash buffer. i. Measure the radioactivity retained on the filters using a scintillation counter. j. Analyze the data using non-linear regression to determine the IC₅₀ of Gly-Phe, from which the inhibition constant (Ki) can be calculated.

Protocol for Peptide Stability Assay in Human Plasma

This protocol provides a general framework for assessing the stability of Gly-Phe in a biologically relevant matrix[14][15][16][17][18].

1. Incubation: a. Pre-warm human plasma to 37°C. b. Add Gly-Phe to the plasma to a final concentration of, for example, 100 µM. c. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

2. Quenching and Protein Precipitation: a. Immediately stop enzymatic degradation by adding a cold quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to the aliquot. b. Vortex the mixture vigorously. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

3. Analysis: a. Transfer the supernatant to a clean vial for analysis. b. Analyze the amount of intact Gly-Phe remaining at each time point using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). c. Quantify the peak area corresponding to the intact Gly-Phe.

4. Data Analysis: a. Plot the percentage of intact Gly-Phe remaining versus time. b. Fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide in plasma.

Hypothesized Signaling Pathways

Based on the biological activities of structurally related peptides, two potential signaling pathways for Gly-Phe are proposed here as avenues for future research.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses[10][13]. The analgesic effects of the Phe-Phe amide dipeptide are suggested to be mediated through this receptor system.

Sigma1_Pathway cluster_ER ER Membrane Gly-Phe Gly-Phe Sigma1R Sigma-1 Receptor Gly-Phe->Sigma1R Hypothesized Binding BiP BiP/GRP78 Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum Downstream Downstream Signaling (e.g., Pain Modulation) Ca_release->Downstream

Caption: Hypothesized Gly-Phe interaction with the Sigma-1 receptor signaling pathway.

Histamine Release Signaling Pathway

The tripeptide Gly-Leu-Phe has been shown to exert its effects via histamine release. Small cationic peptides can trigger mast cell degranulation, a process that may involve direct interaction with G-proteins.

Histamine_Release_Pathway Gly-Phe Gly-Phe MastCell Mast Cell Gly-Phe->MastCell Interaction with cell membrane G_Protein G-Protein (Gα/βγ) MastCell->G_Protein Direct Activation (Hypothesized) PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Hypothesized pathway for Gly-Phe-induced mast cell degranulation and histamine release.

Conclusion and Future Directions

The Glycine-Phenylalanine dipeptide is a molecule of established importance in nutrition and peptide chemistry. While its role as a direct signaling molecule is not yet well-defined, the biological activities of structurally similar peptides suggest a potential for Gly-Phe to participate in complex signaling pathways, including those related to pain modulation and immune responses.

The lack of extensive quantitative data on the interactions of Gly-L-Phe with specific biological targets represents a significant knowledge gap and a promising area for future research. The experimental protocols detailed in this guide provide a roadmap for investigating these potential interactions. Future studies should focus on:

  • Receptor Screening: Systematically screening Gly-Phe against a panel of receptors, particularly those known to bind small peptides, such as GPCRs and ion channels.

  • Functional Assays: Elucidating the functional consequences of any identified interactions, for example, by measuring second messenger production, ion flux, or changes in gene expression.

  • In Vivo Studies: Investigating the physiological effects of Gly-Phe administration in animal models of pain, inflammation, and other relevant conditions.

By systematically applying these approaches, the scientific community can further unravel the biological significance of the Glycine-Phenylalanine dipeptide, potentially uncovering novel therapeutic applications for this fundamental biomolecule.

References

Glycyl-DL-phenylalanine: A Technical Guide to its Biological Transport, Metabolism, and Putative Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine, a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine (B559525), is primarily recognized for its role as a transportable form of the essential amino acid phenylalanine. Its primary mechanism of action in biological systems involves carrier-mediated transport across cellular membranes, followed by rapid intracellular hydrolysis to its constituent amino acids. While direct signaling roles for the intact dipeptide have not been extensively characterized, the biological activities of its hydrolysis product, L-phenylalanine, are well-documented, encompassing precursor roles in neurotransmitter synthesis and modulation of key cellular signaling pathways such as the mTOR pathway. This technical guide provides a comprehensive overview of the established transport and metabolic fate of this compound, alongside a proposed framework for investigating its potential, yet unproven, direct signaling activities. Detailed experimental protocols and quantitative data are presented to facilitate further research into the multifaceted roles of this dipeptide.

Introduction

Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as potential signaling molecules in their own right. This compound serves as a valuable tool in nutritional and pharmaceutical research, offering enhanced solubility and stability compared to free phenylalanine[1]. The presence of the D-isomer of phenylalanine may confer resistance to degradation[2]. A thorough understanding of its transport, metabolic fate, and potential for direct interaction with cellular machinery is crucial for its effective application in research and drug development. This guide synthesizes the current knowledge on this compound and provides a roadmap for future investigations into its mechanism of action.

Transport and Metabolism

The predominant biological action of this compound is its transport into cells via peptide transporters, followed by enzymatic cleavage.

Transport Kinetics

Glycyl-L-phenylalanine is transported across the intestinal brush-border membrane via a carrier-mediated, cation-independent process[3]. This transport is a saturable process that follows Michaelis-Menten kinetics[3].

Table 1: Transport Kinetics of Glycyl-L-phenylalanine in Fish Intestinal Brush-Border Membrane Vesicles [3]

ParameterValue
Km9.8 ± 3.5 mM
Vmax5.1 nmol·mg protein-1·5 s-1
Intracellular Hydrolysis

Following transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases, releasing glycine and phenylalanine. This hydrolysis is nearly complete within seconds of cellular uptake[3].

This compound (Extracellular) This compound (Extracellular) Intracellular Environment Intracellular Environment This compound (Extracellular)->Intracellular Environment Peptide Transporter Glycine + Phenylalanine Glycine + Phenylalanine Intracellular Environment->Glycine + Phenylalanine Intracellular Peptidases

Figure 1: Cellular uptake and hydrolysis of this compound.

Putative Signaling Mechanisms: A Framework for Investigation

While direct signaling by this compound is not yet established, the known signaling roles of its constituent amino acid, L-phenylalanine, provide a logical starting point for investigation. L-phenylalanine is known to interact with G protein-coupled receptors (GPCRs) and modulate key metabolic signaling pathways[4][5][6].

Hypothetical Interaction with GPCRs

L-phenylalanine has been shown to activate several orphan GPCRs and the Calcium-Sensing Receptor (CaSR)[7][8]. It is plausible that this compound could interact with these or other receptors, either as an agonist or antagonist.

cluster_membrane Cell Membrane GPCR GPCR G-protein G-protein GPCR->G-protein Activation? This compound This compound This compound->GPCR Binding? Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation? Second Messenger Second Messenger Effector Enzyme->Second Messenger Production? Cellular Response Cellular Response Second Messenger->Cellular Response Signal Transduction?

Figure 2: Hypothetical GPCR signaling pathway for this compound.
Potential Modulation of the mTOR Pathway

L-phenylalanine is transported into cells by the L-type amino acid transporter 1 (LAT1) and subsequently activates the mTOR signaling pathway, a central regulator of cell growth and protein synthesis[5][6]. While this compound enters the cell via a different mechanism, its hydrolysis product, L-phenylalanine, would be expected to engage this pathway.

cluster_cell Cellular Environment This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis L-phenylalanine L-phenylalanine Hydrolysis->L-phenylalanine LAT1 LAT1 Transporter L-phenylalanine->LAT1 mTORC1 mTORC1 LAT1->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Stimulation cluster_workflow Experimental Workflow for Investigating Direct Signaling Hypothesis Hypothesis: This compound has direct signaling activity Receptor_Binding Receptor Binding Assays (e.g., SPR, Radioligand Binding) Hypothesis->Receptor_Binding Binding_Confirmed Direct Binding Confirmed? Receptor_Binding->Binding_Confirmed Cell_Signaling Cell-Based Signaling Assays (e.g., Calcium, cAMP, MAPK) Signaling_Confirmed Downstream Signaling Confirmed? Cell_Signaling->Signaling_Confirmed Binding_Confirmed->Cell_Signaling Yes Conclusion_Negative Conclusion: No evidence of direct signaling; biological effects likely due to hydrolysis products Binding_Confirmed->Conclusion_Negative No Conclusion_Positive Conclusion: Potential direct signaling mechanism identified Signaling_Confirmed->Conclusion_Positive Yes Signaling_Confirmed->Conclusion_Negative No

References

Methodological & Application

Application Notes and Protocols for the Use of Glycyl-DL-phenylalanine in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. In mammalian cell culture, the use of dipeptides as a substitute for free amino acids is a well-established strategy to overcome issues of instability and poor solubility. L-phenylalanine is an essential amino acid crucial for protein synthesis and other metabolic functions. However, high concentrations of free L-phenylalanine can be inhibitory to cell growth. The use of this compound may offer a more stable and controlled delivery of phenylalanine to the cells, potentially mitigating toxicity and improving culture performance.

These application notes provide a comprehensive guide to the utilization of this compound in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production. The protocols and data presented are based on the general principles of dipeptide supplementation and should be optimized for specific cell lines and applications.

Principle of Dipeptide Utilization

Mammalian cells can internalize dipeptides through various transport mechanisms, including peptide transporters like PepT1. Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the individual amino acids for cellular metabolism. This controlled intracellular release can help maintain a stable amino acid pool and prevent the accumulation of potentially toxic levels of free amino acids in the culture medium.

Potential Advantages of Using this compound

  • Improved Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, reducing degradation and the formation of byproducts during media storage and incubation.

  • Enhanced Solubility: While L-phenylalanine has moderate solubility, dipeptide forms can sometimes offer improved solubility characteristics, allowing for more concentrated feed solutions.

  • Controlled Release of Phenylalanine: The gradual intracellular release of phenylalanine from the dipeptide may prevent the inhibitory effects observed at high concentrations of free L-phenylalanine.

  • Potential for Reduced Byproduct Formation: By controlling the intracellular concentration of L-phenylalanine, the formation of potentially growth-inhibitory metabolic byproducts, such as phenyllactate, may be reduced.

Considerations for Use

  • Presence of D-phenylalanine: this compound contains both the D- and L-isomers of phenylalanine. While L-phenylalanine is the biologically active form for protein synthesis, the metabolic fate and potential effects of D-phenylalanine in mammalian cells are less understood. It may not be incorporated into proteins and could have unforeseen effects on cellular metabolism.

  • Cell Line Specificity: The efficiency of dipeptide uptake and hydrolysis can vary between different cell lines. Therefore, optimization for each specific cell line is crucial.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from the principles of dipeptide supplementation. Researchers should generate their own data following the provided protocols.

Table 1: Effect of this compound on CHO Cell Growth and Viability in Batch Culture

SupplementConcentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)
L-phenylalanine58.5 ± 0.492 ± 2
L-phenylalanine107.2 ± 0.585 ± 3
This compound2.5 (equivalent to 5 mM total Phe)9.1 ± 0.395 ± 1
This compound5 (equivalent to 10 mM total Phe)8.8 ± 0.493 ± 2
Control (Basal Medium)05.3 ± 0.390 ± 2

Table 2: Impact of this compound on Recombinant Protein Titer and Phenylalanine Metabolite Byproducts

SupplementConcentration (mM)Final Product Titer (mg/L)Phenyllactate Concentration (µM)
L-phenylalanine5450 ± 2515 ± 2
L-phenylalanine10380 ± 3035 ± 4
This compound2.5 (equivalent to 5 mM total Phe)510 ± 208 ± 1
This compound5 (equivalent to 10 mM total Phe)490 ± 2818 ± 3
Control (Basal Medium)0250 ± 152 ± 0.5

Experimental Protocols

Protocol 1: Evaluation of this compound on CHO Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for supporting CHO cell growth and maintaining high viability compared to free L-phenylalanine.

Materials:

  • CHO cell line (e.g., CHO-K1, CHO-S)

  • Basal cell culture medium (serum-free, chemically defined)

  • This compound (sterile, cell culture grade)

  • L-phenylalanine (sterile, cell culture grade)

  • Sterile water or basal medium for stock solutions

  • Shake flasks or multi-well plates

  • Cell counter (e.g., trypan blue exclusion assay)

  • Incubator (37°C, 5% CO2, humidified atmosphere)

Methodology:

  • Prepare Stock Solutions:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM) in basal medium or sterile water.

    • Prepare a sterile stock solution of L-phenylalanine (e.g., 200 mM) in basal medium or sterile water.

  • Prepare Experimental Media:

    • Prepare experimental media by supplementing the basal medium with different final concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 mM).

    • Prepare control media with equimolar concentrations of free L-phenylalanine (e.g., 0, 2.5, 5, 10, 20 mM).

  • Cell Seeding:

    • Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL into shake flasks or wells containing the prepared experimental and control media.

  • Incubation:

    • Incubate the cultures at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm for shake flasks).

  • Monitoring:

    • Monitor viable cell density and viability daily for the duration of the culture (typically 7-14 days).

  • Data Analysis:

    • Plot viable cell density and viability over time for each condition.

    • Determine the peak viable cell density and the integral of viable cell density (IVCD) for each condition.

Protocol 2: Assessment of this compound on Recombinant Protein Production and Metabolite Formation

Objective: To evaluate the effect of this compound on the production of a recombinant protein and the formation of phenylalanine-related byproducts.

Materials:

  • Recombinant protein-producing CHO cell line

  • Materials from Protocol 1

  • Analytical equipment for protein quantification (e.g., HPLC, ELISA)

  • Analytical equipment for metabolite analysis (e.g., LC-MS, biochemistry analyzer)

Methodology:

  • Follow steps 1-4 from Protocol 1 using a recombinant protein-producing CHO cell line.

  • Sampling:

    • Collect samples from the cell culture supernatant at regular intervals (e.g., daily or every other day).

    • Centrifuge samples to remove cells and store the supernatant at -80°C for later analysis.

  • Protein Titer Analysis:

    • Quantify the concentration of the recombinant protein in the collected supernatants using an appropriate method (e.g., Protein A HPLC for monoclonal antibodies).

  • Metabolite Analysis:

    • Analyze the supernatant for the concentration of key metabolites, including phenylalanine, phenyllactate, and other relevant byproducts using LC-MS or a biochemistry analyzer.

  • Data Analysis:

    • Plot the product titer and metabolite concentrations over time for each experimental condition.

    • Calculate the specific productivity (qP) of the recombinant protein.

Visualizations

Signaling Pathways and Cellular Processes

Phenylalanine_Metabolism_and_Signaling cluster_extracellular Extracellular Gly-DL-Phe This compound L-Phe_ext L-Phenylalanine D-Phe_ext D-Phenylalanine

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Stock_Sol Prepare Sterile Stock Solutions (Gly-DL-Phe & L-Phe) Exp_Media Prepare Experimental Media (Varying Concentrations) Stock_Sol->Exp_Media Cell_Seed Seed CHO Cells Exp_Media->Cell_Seed Incubation Incubate (37°C, 5% CO2) Cell_Seed->Incubation Monitoring Daily Monitoring (VCD & Viability) Incubation->Monitoring Sampling Collect Supernatant Samples Incubation->Sampling Data_Analysis Plot Data & Calculate Parameters (Peak VCD, IVCD, qP) Monitoring->Data_Analysis Titer Analyze Product Titer (HPLC/ELISA) Sampling->Titer Metabolites Analyze Metabolites (LC-MS) Sampling->Metabolites Titer->Data_Analysis Metabolites->Data_Analysis Conclusion Determine Optimal Concentration & Compare Performance Data_Analysis->Conclusion

Conclusion

The use of this compound as a phenylalanine source in mammalian cell culture media presents a promising strategy to enhance culture performance. By providing a more stable and controlled delivery of phenylalanine, this dipeptide may lead to improved cell growth, viability, and recombinant protein production. However, careful evaluation and optimization are necessary for each specific cell line and process due to the presence of the D-isomer and the variability in cellular uptake and metabolism. The protocols and information provided herein serve as a foundation for researchers to explore the potential benefits of this compound in their specific applications.

Application Note: Enzymatic Hydrolysis of Glycyl-DL-phenylalanine for Amino Acid Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic hydrolysis of peptides is a fundamental process in biochemistry with wide-ranging applications in proteomics, drug metabolism studies, and the production of chiral amino acids. Glycyl-DL-phenylalanine is a simple dipeptide often used as a model substrate to characterize the activity and specificity of various peptidases. This document provides detailed protocols for the enzymatic hydrolysis of this compound using common proteases and for the subsequent quantification of the released amino acids, glycine (B1666218) and phenylalanine.

Principle

The enzymatic hydrolysis of this compound involves the cleavage of the peptide bond between the glycine and phenylalanine residues. This reaction is catalyzed by peptidases, such as aminopeptidases or metalloproteases like thermolysin. The reaction yields free glycine and phenylalanine, which can then be separated and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). The rate of amino acid release is a direct measure of the enzyme's catalytic activity under specific conditions.

G Enzymatic Hydrolysis of this compound GlyPhe This compound Gly Glycine GlyPhe->Gly Peptide Bond Cleavage Phe Phenylalanine Enzyme Peptidase (e.g., Aminopeptidase (B13392206), Thermolysin) Enzyme->Phe Catalysis H2O H₂O

Caption: Enzymatic cleavage of this compound into its constituent amino acids.

Data Presentation

The efficiency of enzymatic hydrolysis can be compared across different enzymes and conditions. The following tables summarize key quantitative data.

Table 1: Comparison of Optimal Conditions for Selected Peptidases

EnzymeOptimal pH RangeOptimal Temperature (°C)Activators/InhibitorsReference
Aminopeptidase N (AP-N)7.0 - 7.537Inhibited by metal chelators (e.g., EDTA, o-phenanthroline)[1]
Glycyl Aminopeptidase8.040Inhibited by iodoacetic acid, Cd²⁺, Zn²⁺, Cu²⁺[2]
Thermolysin7.0 - 9.050 - 60Requires Ca²⁺ for stability, Zn²⁺ for activity.[3][4]
Carboxypeptidase A7.5 - 8.525 - 37Contains a Zn²⁺ ion essential for activity.[5]

Table 2: Kinetic Parameters for Hydrolysis of Phenylalanine-Containing Substrates

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
Leucine (B10760876) AminopeptidaseL-phenylalanyl-L-3-thiaphenylalanine0.05496.7[6]
ThermolysinZ-Asp-Phe-methyl ester (in 3.8M NaCl)N/AIncreased 6-7 fold[7]
Phenylalanine HydroxylasePhenylalanine0.130N/A[8]

Note: Kinetic parameters are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

The following protocols provide a framework for conducting the enzymatic hydrolysis of this compound and analyzing the products.

G Experimental Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) reaction 2. Enzymatic Reaction (Incubate at optimal T°C and pH) prep->reaction quench 3. Reaction Quenching (e.g., Acidification, Heat) reaction->quench analysis 4. Sample Analysis (RP-HPLC) quench->analysis quant 5. Data Quantification (Peak Integration and Calculation) analysis->quant

Caption: General workflow for enzymatic hydrolysis and product analysis.

Protocol 1: Hydrolysis using Aminopeptidase N
  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Stock Solution: 10 mM this compound in deionized water.

    • Enzyme Solution: Prepare a 1 mg/mL stock solution of Aminopeptidase N in the reaction buffer. Dilute to the desired working concentration (e.g., 1-10 µg/mL) immediately before use.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 400 µL of reaction buffer, 50 µL of 10 mM substrate stock solution (final concentration 1 mM), and pre-warm to 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the working enzyme solution.

    • Incubate at 37°C. Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Immediately stop the reaction in each aliquot by adding an equal volume (50 µL) of 1 M HCl or by heating at 95°C for 5 minutes.

    • Centrifuge the quenched samples at >10,000 x g for 5 minutes to pellet any precipitated protein.

  • Sample Analysis:

    • Analyze the supernatant for glycine and phenylalanine content using the HPLC protocol described below.

Protocol 2: Hydrolysis using Thermolysin
  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Substrate Stock Solution: 10 mM this compound in deionized water.

    • Enzyme Solution: Prepare a 1 mg/mL stock solution of Thermolysin in the reaction buffer. Dilute as needed.

  • Enzymatic Reaction:

    • Follow the same procedure as for Aminopeptidase N, but use the thermolysin reaction buffer and incubate at a higher temperature, for example, 55°C.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA to chelate the essential metal ions, followed by acidification with HCl.

  • Sample Analysis:

    • Analyze the supernatant using the HPLC protocol.

Protocol 3: Quantification of Amino Acids by RP-HPLC

This protocol provides a general method for the separation and quantification of underivatized amino acids.[9] For enhanced sensitivity, pre-column derivatization methods (e.g., using AccQ•Tag) can be employed.

  • HPLC System and Column:

    • A standard HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 2% B

      • 5-20 min: 2% to 30% B (linear gradient)

      • 20-25 min: 30% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 2% B and equilibrate.

  • Quantification:

    • Prepare standard curves for glycine and phenylalanine (e.g., 0.05 to 1.0 mM).

    • Integrate the peak areas corresponding to glycine and phenylalanine in the experimental samples.

    • Calculate the concentration of each amino acid released using the standard curves. The amount of released amino acids corresponds to the extent of peptide hydrolysis.

References

Application Notes and Protocols for Glycyl-DL-phenylalanine as a Substrate in Peptidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide that serves as a valuable substrate for assaying the activity of certain peptidases, particularly exopeptidases that exhibit specificity for a C-terminal phenylalanine residue. A primary example of such an enzyme is Carboxypeptidase A (CPA), a zinc-containing metalloprotease that plays a crucial role in the digestion of proteins in the pancreas. CPA catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan.

The use of this compound in peptidase activity assays provides a straightforward and reliable method for studying enzyme kinetics, screening for inhibitors, and characterizing the biochemical properties of peptidases. The enzymatic cleavage of this dipeptide yields two products: glycine (B1666218) and phenylalanine. The rate of formation of these products is directly proportional to the peptidase activity under defined conditions. This application note provides detailed protocols for utilizing this compound as a substrate, including methods for detecting the hydrolysis products and a summary of relevant quantitative data.

Principle of the Assay

The fundamental principle of the assay involves the enzymatic hydrolysis of the peptide bond in this compound by a peptidase, such as Carboxypeptidase A. The reaction can be monitored by quantifying the appearance of the product amino acids, glycine and phenylalanine, over time. Several methods can be employed for this quantification, including spectrophotometric assays following reaction with ninhydrin (B49086) or o-phthaldialdehyde (OPA), and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Relevant Peptidase: Carboxypeptidase A (CPA)

Carboxypeptidase A (EC 3.4.17.1) is a well-characterized exopeptidase that serves as a model enzyme for studying peptidase activity with this compound. It is a single-chain polypeptide containing a zinc ion at its active site, which is essential for its catalytic activity. The catalytic mechanism of CPA involves the coordination of the substrate's C-terminal carboxyl group to positively charged residues in the active site, and the polarization of the scissile peptide bond by the zinc ion, facilitating nucleophilic attack by a water molecule.

Signaling Pathway Context

While Carboxypeptidase A is primarily a digestive enzyme and does not participate in intracellular signaling pathways in the traditional sense, its activity is crucial for the breakdown of dietary proteins into absorbable amino acids. These amino acids then enter the cellular pool and are utilized in various metabolic and signaling pathways, including protein synthesis and as precursors for signaling molecules.

sub This compound (Substrate) cpa Carboxypeptidase A (Enzyme) sub->cpa Binds to active site prod Glycine + Phenylalanine (Products) cpa->prod Catalyzes hydrolysis detection Detection Method (e.g., Ninhydrin Assay) prod->detection Reacts with reagent quant Quantification of Peptidase Activity detection->quant Generates signal

Fig. 1: General workflow for a peptidase activity assay using this compound.

Quantitative Data

SubstrateEnzymeKm (mM)kcat (s-1)Optimal pHReference
N-(4-Methoxyphenylazoformyl)-L-phenylalanineBovine Carboxypeptidase A0.11447.5[2]
Carbobenzoxyglycyl-L-phenylalanineCarboxypeptidase AExhibits substrate inhibition-~7.5[3]
Hippuryl-L-phenylalanineCarboxypeptidase A--7.5[4]

Note: The kinetic parameters are highly dependent on the specific assay conditions, including buffer composition, ionic strength, and temperature. Researchers should determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Protocol 1: General Peptidase Activity Assay using this compound

This protocol provides a general framework for measuring peptidase activity. The detection of the hydrolysis products can be achieved using the methods described in Protocols 2 and 3.

Materials:

  • This compound (Substrate)

  • Peptidase (e.g., Bovine Pancreatic Carboxypeptidase A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • Stop Solution (e.g., 1 M HCl or heat inactivation)

  • Detection Reagents (see Protocol 2 or 3)

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting range of 1-10 mM is recommended.

  • Enzyme Solution Preparation: Prepare a stock solution of the peptidase in a suitable buffer (e.g., cold assay buffer). The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.

  • Assay Reaction: a. In a microcentrifuge tube or a well of a microplate, add the assay buffer. b. Add the this compound substrate solution to the desired final concentration. c. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding the enzyme solution. e. Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). It is recommended to perform a time-course experiment to determine the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Product Quantification: Quantify the amount of released glycine and/or phenylalanine using a suitable detection method as described below.

prep_sub Prepare Substrate Solution (this compound in Buffer) reaction_setup Set up Reaction Mixture (Buffer + Substrate) prep_sub->reaction_setup prep_enz Prepare Enzyme Solution (e.g., Carboxypeptidase A) start_reaction Initiate Reaction (Add Enzyme) prep_enz->start_reaction pre_incubate Pre-incubate at Assay Temperature (e.g., 37°C) reaction_setup->pre_incubate pre_incubate->start_reaction incubation Incubate for a Defined Time start_reaction->incubation stop_reaction Terminate Reaction (e.g., Acid or Heat) incubation->stop_reaction quantification Quantify Products (Glycine and/or Phenylalanine) stop_reaction->quantification

Fig. 2: Experimental workflow for the general peptidase activity assay.
Protocol 2: Quantification of Released Amino Acids using the Ninhydrin Assay

The ninhydrin assay is a classic colorimetric method for the detection of primary and secondary amines, including amino acids.

Materials:

  • Ninhydrin Reagent: A commercially available or freshly prepared solution of ninhydrin in a suitable solvent (e.g., ethanol (B145695) or a mixture of acetone (B3395972) and butanol). A common formulation involves dissolving 0.35 g of ninhydrin in 100 ml of ethanol.

  • Diluent Solvent (for quantitative analysis): A 1:1 (v/v) mixture of water and n-propanol.

  • Standard Solutions: Prepare standard solutions of glycine or phenylalanine of known concentrations.

  • Spectrophotometer or microplate reader.

Procedure:

  • Following the termination of the peptidase reaction (Protocol 1, step 4), take an aliquot of the reaction mixture.

  • In a separate tube, add the aliquot of the reaction mixture (or standard solution).

  • Add the ninhydrin reagent.

  • Incubate the mixture in a boiling water bath for 15-20 minutes.

  • Cool the tubes to room temperature.

  • Add the diluent solvent and mix well.

  • Measure the absorbance at 570 nm (for most amino acids) or 440 nm (for proline, which is not a product in this assay).

  • Construct a standard curve using the absorbance values of the standard solutions.

  • Determine the concentration of the released amino acids in the experimental samples by interpolating their absorbance values on the standard curve.

Protocol 3: Quantification of Released Amino Acids using the o-Phthaldialdehyde (OPA) Assay

The OPA assay is a rapid and sensitive spectrophotometric method for the detection of primary amines.

Materials:

  • OPA Reagent: A solution of o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) in a borate (B1201080) buffer (pH 9-10). This reagent is commercially available or can be prepared in the lab.

  • Standard Solutions: Prepare standard solutions of glycine or phenylalanine of known concentrations.

  • Spectrophotometer or microplate reader.

Procedure:

  • Following the termination of the peptidase reaction (Protocol 1, step 4), take an aliquot of the reaction mixture.

  • In a cuvette or a well of a microplate, add the OPA reagent.

  • Add the aliquot of the reaction mixture (or standard solution) to the OPA reagent.

  • Mix and incubate at room temperature for 1-2 minutes. The reaction is rapid.[5]

  • Measure the absorbance at 340 nm.[6]

  • Construct a standard curve using the absorbance values of the standard solutions.

  • Determine the concentration of the released amino acids in the experimental samples by interpolating their absorbance values on the standard curve.

Logical Relationships in Assay Design

sub Choice of Substrate: This compound assay_cond Assay Conditions: pH, Temperature, Buffer sub->assay_cond enz Enzyme of Interest: (e.g., Carboxypeptidase A) enz->assay_cond detection Detection Method: Ninhydrin vs. OPA vs. HPLC assay_cond->detection data_analysis Data Analysis: Standard Curve, Enzyme Kinetics detection->data_analysis outcome Determination of Peptidase Activity/Inhibition data_analysis->outcome

Fig. 3: Key considerations and logical flow in designing a peptidase assay.

Troubleshooting

Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect assay conditionsOptimize pH, temperature, and buffer composition for the specific peptidase.
Presence of inhibitorsCheck for potential inhibitors in the sample or reagents.
High background signal Contamination of reagents with amino acidsUse high-purity reagents and water.
Spontaneous substrate hydrolysisRun a no-enzyme control to determine the rate of non-enzymatic hydrolysis.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityPerform the assay on ice or add stabilizing agents if necessary.
Substrate inhibitionPerform the assay at various substrate concentrations to identify the optimal range.[3]

Conclusion

This compound is a versatile and effective substrate for the characterization of peptidases that cleave C-terminal phenylalanine residues, with Carboxypeptidase A being a prime example. The straightforward nature of the assays, coupled with sensitive detection methods like the ninhydrin and OPA assays, makes it an accessible tool for a wide range of research and drug development applications. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can reliably measure peptidase activity and gain valuable insights into enzyme function and inhibition.

References

Application Note: Quantification of Glycyl-DL-phenylalanine in Solution using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Glycyl-DL-phenylalanine in solution. The described protocol is suitable for researchers, scientists, and professionals in drug development who require accurate concentration determination of this dipeptide. The method utilizes a C18 column with UV detection, providing a straightforward and reproducible approach without the need for complex derivatization procedures. This document provides a comprehensive experimental protocol, method validation parameters, and illustrative diagrams to ensure successful implementation.

Introduction

This compound is a dipeptide composed of glycine (B1666218) and phenylalanine. Accurate quantification of this and similar dipeptides is crucial in various research and development applications, including peptide synthesis monitoring, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] Reversed-phase HPLC, in particular, is well-suited for the analysis of peptides, separating them based on their hydrophobicity.[3] This application note presents a detailed HPLC method optimized for the analysis of this compound.

Experimental Protocol

Materials and Reagents
Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the HPLC instrument settings is provided in the table below.

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Dilute the sample solution containing this compound with the 50:50 mobile phase mixture to fall within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines. The results are summarized in the tables below.

Linearity

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,890
1001,521,345

Linearity Parameters

ParameterValue
Correlation Coefficient (r²) 0.9998
Slope 15205
Intercept 150
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels. Precision was evaluated by analyzing six replicate injections of a standard solution and is expressed as the relative standard deviation (%RSD).

Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8598.5
5050.45100.9
9089.2899.2

Precision (%RSD)

Parameter%RSD
Intra-day Precision (n=6) 1.2
Inter-day Precision (n=6, over 3 days) 2.1

Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

For illustrative purposes, a hypothetical signaling pathway involving a dipeptide is shown below. This diagram is a generic representation and not specific to this compound's biological activity without further research.

Signaling_Pathway Dipeptide This compound Receptor Cell Surface Receptor Dipeptide->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical dipeptide signaling pathway.

Conclusion

The RP-HPLC method described in this application note is a reliable and accurate approach for the quantification of this compound in solution. The method is straightforward, does not require derivatization, and has been validated for linearity, accuracy, and precision. This protocol can be readily implemented in a laboratory setting for routine analysis and quality control purposes.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Glycyl-DL-phenylalanine Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of the amino acids glycine (B1666218) and phenylalanine. As a fundamental building block of proteins and a potential small-molecule therapeutic or biomarker, its accurate identification and quantification are crucial in various stages of research and drug development. Mass spectrometry (MS) is a powerful analytical technique for the characterization of such molecules, providing information on molecular weight and structure through fragmentation analysis.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The primary method of fragmentation discussed is Collision-Induced Dissociation (CID), a widely used technique for peptide analysis.

Fragmentation of this compound

Under CID conditions, the protonated this compound molecule ([M+H]⁺) primarily fragments at the peptide bond. This cleavage results in the formation of specific N-terminal (b-ions) and C-terminal (y-ions) fragments. The major fragmentation pathway involves the generation of the b₁ and y₁ ions, which are diagnostic for the constituent amino acids.

Key Fragments:
  • [M+H]⁺: The protonated parent molecule of this compound has a monoisotopic mass of approximately 223.1077 Da.

  • b₁ ion: This fragment corresponds to the N-terminal glycine residue, with a characteristic m/z of 30.0.

  • y₁ ion: This fragment represents the C-terminal phenylalanine residue, with a characteristic m/z of 120.1.

Additional minor fragments may be observed depending on the collision energy and instrument type.

Quantitative Data Presentation

The relative abundance of fragment ions can be influenced by experimental conditions. The following table summarizes typical quantitative data obtained from the MS/MS analysis of this compound. This data is compiled from publicly available spectral data and general knowledge of peptide fragmentation.[1]

Precursor IonPrecursor m/zFragment IonFragment m/zRelative Abundance (%)
[M+H]⁺223.11b₁30.03~20-40
[M+H]⁺223.11y₁120.08~60-80
[M+H]⁺223.11[M+H - H₂O]⁺205.10~5-15
[M+H]⁺223.11Immonium ion (Phe)120.08Variable

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS).

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

    • Perform serial dilutions to create working standard solutions at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Biological Sample Preparation (e.g., Plasma, Cell Lysate):

    • Perform a protein precipitation step by adding a 3:1 volume of cold acetonitrile to the sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the small molecule fraction, including this compound.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-ESI-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7-7.1 min: Return to 5% B

      • 7.1-10 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 600 L/hr).

    • MS Scan Mode: Full scan from m/z 50-300.

    • MS/MS Scan Mode: Product ion scan of the precursor ion m/z 223.11.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for maximal fragmentation of the precursor ion (typically in the range of 10-30 eV).

Mandatory Visualizations

Fragmentation Pathway of this compound

Glycyl_DL_phenylalanine_Fragmentation Precursor [Gly-Phe+H]⁺ m/z = 223.11 b1_ion b₁ ion (Gly) m/z = 30.03 Precursor->b1_ion Peptide Bond Cleavage y1_ion y₁ ion (Phe) m/z = 120.08 Precursor->y1_ion Peptide Bond Cleavage Neutral_Phe Neutral Phenylalanine Neutral_Gly Neutral Glycine

Caption: Fragmentation pathway of protonated this compound.

Experimental Workflow for LC-ESI-MS/MS Analysis

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Standard_Prep Standard Solution Preparation LC_Column C18 Reversed-Phase Column Standard_Prep->LC_Column Biological_Prep Biological Sample Extraction Biological_Prep->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI MS1 Full Scan (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) (Fragment Detection) CID->MS2 Identification Fragment Identification MS2->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

troubleshooting low solubility of Glycyl-DL-phenylalanine in neutral buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of Glycyl-DL-phenylalanine in neutral buffers. It is intended for researchers, scientists, and drug development professionals who may encounter these challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have low solubility in neutral buffers like PBS (pH 7.4)?

A1: The low solubility of this compound in neutral aqueous solutions is primarily due to the hydrophobic nature of the phenylalanine residue.[1] Peptides containing a high proportion of non-polar amino acids, such as phenylalanine, often exhibit limited solubility in water.[1] At a neutral pH, the net charge of the dipeptide is low, which can lead to intermolecular aggregation and precipitation. Solubility is often lowest near the peptide's isoelectric point (pI), the pH at which it has no net charge.[1]

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

A2: The predicted acidic pKa for this compound is approximately 3.28.[2] The pI is the pH at which the peptide has a net zero charge. Peptides are least soluble at or near their pI because the lack of electrostatic repulsion allows molecules to aggregate. To improve solubility, it is generally recommended to adjust the pH of the solution to be at least one or two units away from the pI.[3][4]

Q3: I've observed that the peptide dissolves initially but then precipitates out of solution. What could be the cause?

A3: This phenomenon, known as "salting out," can occur when a peptide solution prepared in an organic solvent is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the peptide to exceed its solubility limit in the final aqueous solution, leading to precipitation.[5] It is crucial to add the organic stock solution to the aqueous buffer slowly while stirring vigorously to facilitate proper mixing and minimize localized high concentrations.

Q4: Can sonication or heating be used to improve the solubility of this compound?

A4: Yes, both sonication and gentle heating can aid in dissolving this compound. Sonication helps to break apart peptide aggregates and increase the surface area for solvation.[6][7] Gentle heating (e.g., to <40°C) can also increase the kinetic energy of the solvent and peptide molecules, promoting dissolution.[4][6] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.

Q5: Are there any chemical modifications that can be made to the peptide to enhance its solubility?

A5: While not a troubleshooting step for an existing peptide batch, for future synthesis, certain modifications can improve solubility. These include replacing hydrophobic amino acids with more hydrophilic ones, though this would change the peptide's identity.[6][8] Other strategies involve PEGylation (attaching polyethylene (B3416737) glycol chains) or the addition of solubility-enhancing tags.[1][3]

Troubleshooting Guides

Initial Solubility Testing

Before dissolving the entire batch of your peptide, it is highly recommended to test the solubility of a small amount first.[5] This will help you determine the most effective solvent and conditions without risking the loss of valuable material.

Systematic Approach to Solubilization

If you are encountering solubility issues with this compound in a neutral buffer, follow this systematic approach:

  • Start with a small amount of an organic solvent.

  • If the peptide is acidic or basic, try adjusting the pH.

  • Use physical methods like sonication or gentle heating.

  • Slowly dilute the concentrated stock into your aqueous buffer.

The following diagram illustrates a general workflow for troubleshooting peptide solubility issues.

TroubleshootingWorkflow start Start: Low Peptide Solubility test_solubility Test with a small amount of peptide start->test_solubility dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO, DMF) test_solubility->dissolve_organic check_solubility Is the peptide soluble? dissolve_organic->check_solubility adjust_ph Adjust pH away from pI check_solubility->adjust_ph No slow_dilution Slowly add to stirring aqueous buffer check_solubility->slow_dilution Yes sonicate_heat Apply sonication or gentle heat (<40°C) adjust_ph->sonicate_heat sonicate_heat->dissolve_organic check_precipitation Does it precipitate? slow_dilution->check_precipitation success Success: Peptide is in solution check_precipitation->success No fail Failure: Re-evaluate solvent/conditions check_precipitation->fail Yes

Caption: A workflow for troubleshooting peptide solubility.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent

This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to dissolve this compound before dilution into a neutral buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal amount of anhydrous DMSO to the peptide. For example, for 1 mg of peptide, start with 10-20 µL of DMSO.

  • Vortex the tube for 30-60 seconds to aid dissolution. If necessary, briefly sonicate the sample.

  • Once the peptide is fully dissolved in DMSO, prepare the final aqueous solution.

  • While vigorously stirring the PBS buffer, slowly add the concentrated peptide-DMSO stock solution drop-wise.

  • Continue stirring for at least 5 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the peptide is successfully dissolved.

Note: For cell-based assays, ensure the final concentration of DMSO is not cytotoxic. Typically, DMSO concentrations below 0.5% (v/v) are well-tolerated by most cell lines.

The following diagram illustrates the co-solvent protocol workflow.

CoSolventProtocol start Start: Weigh Peptide add_dmso Add minimal DMSO start->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve slow_add Slowly add peptide-DMSO stock to buffer dissolve->slow_add prepare_buffer Prepare stirring aqueous buffer prepare_buffer->slow_add stir Stir for 5 minutes slow_add->stir inspect Inspect for precipitation stir->inspect success Peptide in Solution inspect->success Clear fail Precipitation observed inspect->fail Turbid TroubleshootingRelationships problem Low Solubility of This compound cause1 Hydrophobic Phenylalanine problem->cause1 cause2 Low Net Charge at Neutral pH problem->cause2 solution3 Physical Methods (Sonication, Heat) problem->solution3 solution1 Use Co-solvents (e.g., DMSO) cause1->solution1 solution2 Adjust pH cause2->solution2

References

how to prevent Glycyl-DL-phenylalanine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycyl-DL-phenylalanine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this dipeptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dipeptide composed of the amino acids glycine (B1666218) and DL-phenylalanine. The "DL" indicates that the phenylalanine component is a racemic mixture of both its D- and L-isomers. It is a white to off-white solid powder.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₃[1]
Molecular Weight222.24 g/mol [1]
Melting Point273-275 °C (with decomposition)N/A
AppearanceWhite to off-white solid[2]
Predicted pKa (α-carboxyl group)~1.83 - 2.34N/A
Predicted pKa (α-amino group)~9.13 - 9.60N/A
Estimated Isoelectric Point (pI)~5.48 - 5.97N/A

Q2: My this compound is not dissolving in water. Why is this happening?

This compound has limited solubility in water at neutral pH.[3] This is due to the hydrophobic nature of the phenylalanine side chain and the fact that at or near its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water molecules. Precipitation is a common issue if the concentration is too high or if the pH of the solution is close to the pI.

Q3: How can I increase the solubility of this compound?

Several methods can be employed to enhance the solubility of this compound:

  • pH Adjustment: Adjusting the pH of the solvent away from the isoelectric point (pI) will increase the net charge of the dipeptide, thereby improving its solubility in aqueous solutions. For this compound, this means making the solution more acidic (pH < 4) or more basic (pH > 7).

  • Heating and Sonication: Gently warming the solution and using a sonicator can provide the energy needed to dissolve the dipeptide. One source suggests that a concentration of 20 mg/mL in water can be achieved with the aid of ultrasound and heating to 60°C.

  • Use of Co-solvents: For highly concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) can be used. This compound is reported to be soluble in DMSO, particularly with heating.[2]

Q4: What is the recommended way to prepare a stock solution of this compound?

The optimal method for preparing a stock solution depends on the desired solvent and concentration. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves weighing the desired amount of the dipeptide, adding a small amount of solvent, and then using techniques like pH adjustment, heating, or sonication to achieve complete dissolution before bringing the solution to the final volume.

Q5: How should I store my this compound stock solution to prevent precipitation and degradation?

To maintain the stability of your stock solution and prevent precipitation, it is recommended to:

  • Store at low temperatures: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2][4]

  • Avoid repeated freeze-thaw cycles: Repeatedly freezing and thawing a solution can lead to precipitation and degradation of the peptide.[2]

  • Filter sterilization: If the stock solution is prepared in an aqueous buffer for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm filter before storage.[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
-80°CUp to 6 monthsAliquot for long-term storage.[2][4]
4°CShort-term (days)Monitor for signs of precipitation or degradation.

Troubleshooting Guide

Problem: this compound has precipitated out of my stock solution upon storage.

Potential Cause Troubleshooting Step
pH of the solution is near the isoelectric point (pI). Re-dissolve the precipitate by adjusting the pH of the solution to be at least 2 pH units away from the estimated pI (~5.5-6.0). Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while vortexing.
Concentration is too high for the storage temperature. Gently warm the solution to 37-40°C to see if the precipitate redissolves. If it does, consider diluting the stock solution to a lower concentration for storage.
Repeated freeze-thaw cycles. Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles for each tube.

Problem: I am having difficulty dissolving this compound even with pH adjustment.

Potential Cause Troubleshooting Step
Insufficient energy input. Use a combination of gentle heating (up to 60°C) and sonication to aid dissolution.[2] Be cautious with excessive heating as it may degrade the peptide over time.
Solvent is not optimal for the desired concentration. For high concentrations, consider using a small amount of an organic co-solvent like DMSO to initially dissolve the peptide, and then slowly add the aqueous buffer to the desired final concentration.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes a method for preparing a stock solution of this compound in an aqueous buffer, utilizing pH adjustment to enhance solubility.

Materials:

  • This compound powder

  • Sterile, purified water or a suitable buffer (e.g., PBS, Tris)

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Solvent Addition: Add a small volume of the desired solvent (e.g., 50-70% of the final volume) to the tube.

  • Initial Dissolution Attempt: Vortex the mixture vigorously for 1-2 minutes. If the powder does not fully dissolve, proceed to the next step.

  • pH Adjustment (if necessary):

    • Based on the estimated isoelectric point (pI) of ~5.5-6.0, adjust the pH to be either acidic (pH 3-4) or basic (pH 8-9).

    • To make the solution acidic, add 0.1 M HCl dropwise while continuously vortexing.

    • To make the solution basic, add 0.1 M NaOH dropwise while continuously vortexing.

    • Monitor the dissolution of the solid.

  • Sonication and Heating (if necessary): If the solid still persists, place the tube in a sonicator bath for 5-10 minute intervals. Gentle warming in a water bath up to 40-60°C can also be applied.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add the solvent to reach the final desired volume.

  • Final pH Adjustment (optional): If the experimental application requires a specific pH, carefully adjust the pH of the final stock solution back to the desired value using 0.1 M HCl or 0.1 M NaOH. Be aware that this may cause precipitation if the final pH is close to the pI.

  • Sterilization and Storage:

    • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the solution into single-use volumes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

experimental_workflow start Start: Weigh this compound add_solvent Add 50-70% of final solvent volume start->add_solvent vortex Vortex vigorously add_solvent->vortex dissolved_check1 Completely dissolved? vortex->dissolved_check1 ph_adjust Adjust pH (to <4 or >7) dissolved_check1->ph_adjust No final_volume Add solvent to final volume dissolved_check1->final_volume Yes sonicate_heat Sonicate and/or gently heat ph_adjust->sonicate_heat dissolved_check2 Completely dissolved? sonicate_heat->dissolved_check2 dissolved_check2->ph_adjust No dissolved_check2->final_volume Yes final_ph Adjust to final desired pH (optional) final_volume->final_ph sterilize_store Filter sterilize and store at -20°C/-80°C final_ph->sterilize_store end End: Stock solution ready sterilize_store->end

Caption: Workflow for preparing an aqueous stock solution of this compound.

troubleshooting_logic start Precipitate observed in stock solution check_storage Was the solution stored at room temperature? start->check_storage check_freeze_thaw Has the solution undergone multiple freeze-thaw cycles? check_storage->check_freeze_thaw No action_store Store at -20°C or -80°C in aliquots check_storage->action_store Yes check_ph Is the pH of the solution near the pI (~5.5-6.0)? check_freeze_thaw->check_ph No action_aliquot Prepare smaller, single-use aliquots check_freeze_thaw->action_aliquot Yes action_adjust_ph Adjust pH away from the pI check_ph->action_adjust_ph Yes action_warm_dilute Gently warm and/or dilute the solution check_ph->action_warm_dilute No

Caption: Troubleshooting logic for this compound precipitation.

References

addressing potential Glycyl-DL-phenylalanine aggregation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing potential issues with Glycyl-DL-phenylalanine in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential aggregation and precipitation of this dipeptide in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine.[1] Its solubility is limited in aqueous solutions. It is slightly soluble in water, and this solubility can be influenced by factors such as temperature and pH.[1] For stock solutions, it is slightly soluble in DMSO, sometimes requiring heating and sonication for complete dissolution.[1][2]

Q2: Why might this compound precipitate or aggregate in my cell culture medium?

A2: Precipitation or aggregation of this compound in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in the medium may have surpassed its solubility limit in the specific media formulation and conditions (e.g., temperature, pH).

  • pH Shifts: The pH of the culture medium can significantly impact the charge state of the dipeptide, affecting its solubility.[3][4]

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to an incubator, can alter the solubility of media components, including dipeptides.[5] Repeated freeze-thaw cycles should also be avoided.

  • Interactions with Other Media Components: this compound may interact with salts, metal ions, or other components in the culture medium, leading to the formation of insoluble complexes.[6]

  • Evaporation: Water loss from the culture medium can increase the concentration of all solutes, potentially pushing this compound above its solubility threshold.[7]

Q3: Can the "DL" racemic mixture of phenylalanine in this compound contribute to aggregation?

A3: While L-phenylalanine itself can self-assemble into fibrils under certain conditions, some studies suggest that the D-enantiomer can interfere with and arrest this fibril formation.[8][9] The presence of a racemic mixture might therefore have a complex effect on aggregation compared to the pure L-isomer. However, the primary driver of precipitation in culture media is more likely related to its physicochemical solubility limits being exceeded rather than amyloid-like aggregation.

Troubleshooting Guides

Issue 1: Immediate Precipitate Formation Upon Addition of this compound Stock to Culture Medium

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, it is likely due to the compound "crashing out" of solution.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration in the media exceeds the aqueous solubility of this compound.- Decrease the final working concentration.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1).
Rapid Dilution Adding a concentrated stock (especially in an organic solvent like DMSO) directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.[7]- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[7]- Add the stock solution dropwise while gently swirling the medium.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[7]- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5][7]
Incorrect Stock Solvent The solvent used for the stock solution is not optimal or is of poor quality.- Use high-purity, newly opened DMSO for preparing stock solutions.[2] Note that hygroscopic DMSO can negatively impact solubility.[2]

Troubleshooting Workflow

start Immediate Precipitate Observed check_conc Is final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Is dilution too rapid? check_conc->check_dilution No solubility_test Perform solubility test (Protocol 1) lower_conc->solubility_test resolve Issue Resolved solubility_test->resolve serial_dilute Use serial dilution in warm media check_dilution->serial_dilute Yes check_temp Is media cold? check_dilution->check_temp No serial_dilute->resolve warm_media Pre-warm media to 37°C check_temp->warm_media Yes check_solvent Is stock solvent appropriate? check_temp->check_solvent No warm_media->resolve new_dmso Use fresh, high-purity DMSO check_solvent->new_dmso Yes new_dmso->resolve

Workflow for troubleshooting immediate precipitation.
Issue 2: Precipitate Forms Gradually During Incubation

If the medium is initially clear but a precipitate develops over time in the incubator, other factors related to the culture environment and media stability are likely at play.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Media Evaporation Over time, water can evaporate from the culture vessel, increasing the concentration of all media components, including this compound, above their solubility limits.[7]- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7]
Temperature Fluctuations Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect the solubility of components.[7]- Minimize the time that culture vessels are outside the incubator.- If frequent observation is necessary, consider using a microscope with an integrated incubator.
pH Shift in Medium Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the solubility of this compound.[5]- Ensure the medium is adequately buffered (e.g., with HEPES, if compatible with your cells).- Monitor the color of the pH indicator (phenol red) in your medium. Change the medium if it becomes too acidic (yellow) or basic (purple).
Contamination Bacterial or fungal contamination can cause turbidity and changes in the medium that may lead to precipitation of components.[6]- Visually inspect cultures for signs of contamination (e.g., cloudiness, color change).- If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and hood.

Logical Troubleshooting Pathway

start Gradual Precipitate Observed During Incubation check_evap Check for media evaporation (volume loss) start->check_evap improve_humidity Improve incubator humidity / Seal plates check_evap->improve_humidity Yes check_temp_cycle Are plates frequently removed from incubator? check_evap->check_temp_cycle No resolved Issue Resolved improve_humidity->resolved minimize_removal Minimize time outside incubator check_temp_cycle->minimize_removal Yes check_ph Check media pH (indicator color) check_temp_cycle->check_ph No minimize_removal->resolved buffer_media Ensure adequate buffering / Change media more frequently check_ph->buffer_media Abnormal check_contamination Inspect for microbial contamination check_ph->check_contamination Normal buffer_media->resolved discard_culture Discard and decontaminate check_contamination->discard_culture Yes

Pathway for troubleshooting gradual precipitation.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps you determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO (new, high-purity)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortexer

  • Incubator (37°C, 5% CO2)

  • Microplate reader (optional, for quantitative assessment)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[2]

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of the high-concentration stock in DMSO. This will give you a range of concentrations to test.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media to keep the final DMSO concentration at 1%.[7] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]

    • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates light scattering due to precipitation.[10]

  • Determine Maximum Solubility: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance over the time course is considered the maximum practical soluble concentration for your experimental conditions.

Protocol 2: Detecting and Characterizing Aggregates

If you suspect aggregation is occurring, these methods can help characterize the nature of the particles.

Materials:

  • Culture medium sample containing suspected aggregates

  • Spectrophotometer or plate reader

  • Dynamic Light Scattering (DLS) instrument (if available)

Methodology:

  • Turbidity Measurement (Spectrophotometry):

    • Carefully collect a sample of the culture medium.

    • Measure the optical density (OD) at a wavelength of 600 nm.[10]

    • An elevated OD600 reading compared to a clear control medium indicates the presence of light-scattering particles, which could be aggregates or precipitate.[10] This method is useful for kinetic analysis of aggregation over time.[10]

  • Dynamic Light Scattering (DLS):

    • DLS is a powerful technique for measuring the size distribution of particles in a solution.[11]

    • Prepare your sample according to the instrument's instructions.

    • The presence of a population of particles with a significantly larger hydrodynamic radius compared to what would be expected for the monomeric dipeptide is indicative of aggregation.[11] DLS is highly sensitive and can detect even small percentages of aggregated material.[12]

Summary of Key Physicochemical Data

PropertyValue / InformationSource(s)
Molecular Formula C11H14N2O3[13]
Molecular Weight 222.24 g/mol [1][13]
Appearance White to off-white solid[2]
Melting Point 273-275°C (Decomposition)[1]
Solubility Water: Slightly soluble (sonication may be required)DMSO: Slightly soluble (heating may be required)[1][2]
Storage (Powder) -20°C[1][2]
Storage (Stock Solution) -80°C (up to 6 months); -20°C (up to 1 month)[2]

References

Technical Support Center: Optimizing Enzymatic Cleavage of Glycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the rate of enzymatic cleavage of Glycyl-DL-phenylalanine (Gly-Phe).

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the cleavage of this compound?

A1: Chymotrypsin (B1334515) is a highly effective enzyme for cleaving peptide bonds C-terminal to aromatic amino acids, such as phenylalanine.[1] Therefore, it is the recommended protease for the hydrolysis of this compound.

Q2: What is the expected impact of using the DL-phenylalanine racemate on the cleavage reaction?

A2: Proteases exhibit stereospecificity, generally favoring L-amino acids. The presence of D-phenylalanine in the racemic mixture will likely result in a significantly lower overall cleavage rate compared to a pure L-phenylalanine substrate. The D-enantiomer may act as a competitive inhibitor.

Q3: How can I monitor the progress of the enzymatic cleavage reaction?

A3: The most common and reliable method for monitoring the reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique allows for the separation and quantification of the remaining Gly-Phe substrate and the resulting glycine (B1666218) and phenylalanine products.

Q4: What are the primary factors that influence the rate of enzymatic cleavage?

A4: The key factors influencing the rate of enzymatic cleavage are:

  • pH: The optimal pH for chymotrypsin activity is typically in the range of 7.8 to 9.0.[3]

  • Temperature: The optimal temperature for chymotrypsin is generally around 50°C. However, prolonged incubation at higher temperatures can lead to enzyme denaturation.

  • Enzyme-to-Substrate Ratio: A higher enzyme concentration will generally lead to a faster reaction rate, although this needs to be optimized to be cost-effective.

  • Presence of Inhibitors or Activators: Certain compounds can inhibit or enhance enzyme activity. For instance, chymotrypsin is a serine protease and can be inhibited by compounds like Phenylmethylsulfonyl Fluoride (PMSF).[4]

Troubleshooting Guide

Q5: My cleavage reaction is very slow or incomplete. What are the possible causes and solutions?

A5: Slow or incomplete cleavage is a common issue. The following table outlines potential causes and recommended solutions.

Possible Cause Solution
Suboptimal pH Verify the pH of your reaction buffer and adjust it to the optimal range for chymotrypsin (pH 7.8-9.0).[3]
Suboptimal Temperature Ensure your reaction is incubated at the optimal temperature for chymotrypsin (around 50°C). Avoid excessive heat, which can denature the enzyme.
Insufficient Enzyme Concentration Increase the enzyme-to-substrate ratio. A good starting point is a 1:60 (w/w) ratio of chymotrypsin to peptide.
Presence of Inhibitors Ensure that no known chymotrypsin inhibitors, such as serine protease inhibitors (e.g., PMSF, AEBSF), are present in your reaction mixture.[4] If necessary, perform a buffer exchange or dialysis of your substrate solution before adding the enzyme.
Enzyme Inactivity Use a fresh batch of enzyme or test the activity of your current enzyme stock using a standard substrate. Ensure proper storage conditions for the enzyme.
Substrate-Related Issues The presence of the D-phenylalanine enantiomer will inherently slow the reaction. If feasible, using the pure L-enantiomer (Gly-L-Phe) will significantly improve the cleavage rate.

Q6: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A6: Unexpected peaks can arise from several sources:

  • Enzyme Autolysis: At higher temperatures and prolonged incubation times, chymotrypsin can undergo self-digestion, leading to additional peptide fragments. Consider reducing the incubation time or temperature.

  • Substrate Impurities: The starting this compound may contain impurities. Analyze the substrate alone by HPLC to check for purity.

  • Side Reactions: Depending on the reaction conditions and the presence of other molecules, side reactions may occur.

Experimental Protocols

Protocol 1: Enzymatic Cleavage of this compound

1. Reagent Preparation:

  • Reaction Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM CaCl₂, adjusted to pH 7.8.
  • Substrate Stock Solution: Dissolve this compound in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂.

2. Reaction Setup:

  • In a microcentrifuge tube, add the appropriate volume of the substrate stock solution.
  • Equilibrate the tube to the desired reaction temperature (e.g., 37-50°C).
  • Add the α-chymotrypsin stock solution to achieve the desired enzyme-to-substrate ratio (e.g., 1:60 w/w).
  • Incubate the reaction mixture at the chosen temperature with gentle agitation.

3. Time-Course Analysis:

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., 10% trifluoroacetic acid to lower the pH to ~2) or a specific chymotrypsin inhibitor.[5]
  • Analyze the quenched samples by RP-HPLC (see Protocol 2).

Protocol 2: RP-HPLC Analysis of Cleavage Products

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.
  • A C18 reverse-phase column is suitable for separating the dipeptide and its constituent amino acids.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. HPLC Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the quenched sample onto the column.
  • Run a linear gradient to elute the components, for example:
  • 5% to 50% Mobile Phase B over 20 minutes.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
  • Identify and quantify the peaks corresponding to this compound, glycine, and phenylalanine by comparing their retention times and peak areas to those of known standards.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Chymotrypsin-mediated Cleavage

ParameterOptimal Range/ValueReference
pH 7.8 - 9.0[3]
Temperature ~50°C
Buffer 100 mM Tris-HCl, 10 mM CaCl₂
Enzyme:Substrate Ratio (w/w) 1:60 (starting point)

Table 2: Common Inhibitors of Chymotrypsin

InhibitorTypeNotesReference
Phenylmethylsulfonyl Fluoride (PMSF) Serine Protease InhibitorIrreversible inhibitor.[4]
AEBSF Hydrochloride Serine Protease InhibitorIrreversible, less toxic alternative to PMSF.[4]
Chymostatin Protease InhibitorSelective, competitive inhibitor.[1]
Leupeptin Serine and Cysteine Protease InhibitorCompetitive inhibitor.[1][4]
Heavy Metal Ions (Cu²⁺, Hg²⁺) Non-specificCan cause complete inhibition at sufficient concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (Combine Substrate & Enzyme) Reagent_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Sampling Time-Course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Data Analysis (Quantify Cleavage) HPLC->Data

Caption: Workflow for enzymatic cleavage of this compound.

Troubleshooting_Logic Start Slow/Incomplete Cleavage Check_Conditions Check Reaction Conditions (pH, Temp, E:S Ratio) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust to Optimal (pH 7.8-9.0, ~50°C, Increase Enzyme) Conditions_OK->Adjust_Conditions No Check_Inhibitors Check for Inhibitors Conditions_OK->Check_Inhibitors Yes Resolved Reaction Rate Improved Adjust_Conditions->Resolved Inhibitors_Present Inhibitors Present? Check_Inhibitors->Inhibitors_Present Remove_Inhibitors Remove Inhibitors (Buffer Exchange/Dialysis) Inhibitors_Present->Remove_Inhibitors Yes Check_Enzyme Check Enzyme Activity Inhibitors_Present->Check_Enzyme No Remove_Inhibitors->Resolved Enzyme_Active Enzyme Active? Check_Enzyme->Enzyme_Active Replace_Enzyme Use Fresh Enzyme Enzyme_Active->Replace_Enzyme No Consider_Substrate Consider Substrate Stereochemistry (D-isomer inhibition) Enzyme_Active->Consider_Substrate Yes Replace_Enzyme->Resolved

Caption: Troubleshooting logic for slow enzymatic cleavage.

References

stability of Glycyl-DL-phenylalanine in acidic versus alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glycyl-DL-phenylalanine in acidic versus alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in both acidic and alkaline aqueous solutions is the hydrolysis of the amide bond. This cleavage results in the formation of its constituent amino acids: glycine (B1666218) and DL-phenylalanine.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. The hydrolysis of the peptide bond is catalyzed by both acid and base. Generally, the dipeptide exhibits its greatest stability in the neutral to slightly acidic pH range. Under strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions, the rate of hydrolysis increases, leading to faster degradation.

Q3: What are the expected degradation products of this compound under acidic and alkaline conditions?

Under both acidic and alkaline hydrolysis, the primary and expected degradation products of this compound are its constituent amino acids:

  • Glycine

  • DL-Phenylalanine

In some instances, particularly at neutral pH and elevated temperatures, dipeptides can also undergo intramolecular cyclization to form diketopiperazines. For this compound, this would result in the formation of 3-benzyl-piperazine-2,5-dione.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in my formulation.

Possible Causes and Solutions:

  • Incorrect pH: Verify the pH of your solution. Deviations into highly acidic or alkaline ranges will accelerate degradation.

    • Recommendation: Adjust the pH of your formulation to a range of 4-6 for optimal stability. Use a calibrated pH meter for accurate measurements.

  • Elevated Temperature: Higher temperatures significantly increase the rate of hydrolysis.

    • Recommendation: Store stock solutions and formulations at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

  • Presence of Catalytic Impurities: Metal ions can catalyze peptide hydrolysis.

    • Recommendation: Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA, though its compatibility with the final application must be verified.

Issue 2: Inconsistent results in stability studies.

Possible Causes and Solutions:

  • Inaccurate Buffer Concentration: The concentration of buffer components can sometimes influence the rate of hydrolysis.

    • Recommendation: Ensure precise and consistent preparation of all buffer solutions.

  • Variable Storage Conditions: Fluctuations in temperature or exposure to light can lead to inconsistent degradation rates.

    • Recommendation: Utilize calibrated and monitored storage equipment. For light-sensitive studies, use amber vials or protect samples from light.

  • Analytical Method Variability: The analytical method used to assess stability may not be robust.

    • Recommendation: Develop and validate a stability-indicating HPLC method. (See Experimental Protocols section for a general procedure).

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, the following table provides a generalized overview of expected stability based on the behavior of similar dipeptides. The rate of hydrolysis is generally lowest in the pH range of 4-7 and increases significantly in highly acidic or alkaline conditions.

pH ConditionExpected Relative StabilityPrimary Degradation MechanismPrimary Degradation Products
Strongly Acidic (pH 1-2) LowAcid-catalyzed hydrolysisGlycine, DL-Phenylalanine
Weakly Acidic (pH 3-5) HighMinimal hydrolysisGlycine, DL-Phenylalanine
Neutral (pH 6-8) HighestSlow hydrolysisGlycine, DL-Phenylalanine
Weakly Alkaline (pH 9-10) ModerateBase-catalyzed hydrolysisGlycine, DL-Phenylalanine
Strongly Alkaline (pH 11-13) LowBase-catalyzed hydrolysisGlycine, DL-Phenylalanine

Experimental Protocols

Protocol 1: Stability Study of this compound using a Stability-Indicating HPLC Method

Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant temperature (e.g., 40°C or 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by adjusting the pH to neutral or by freezing the sample immediately.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).

    • Quantification: Determine the concentration of the remaining this compound and the formed degradation products by comparing their peak areas to those of a standard solution.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition and determine the degradation rate constant and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock Prepare Gly-DL-Phe Stock Solution prep_stock->prep_samples incubation Incubate at Constant Temp. prep_samples->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate Constant, Half-life) hplc->data_analysis

Caption: Workflow for a typical stability study of this compound.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_alkaline Alkaline Conditions (OH-) GlyPhe This compound Gly_acid Glycine GlyPhe->Gly_acid Hydrolysis Phe_acid DL-Phenylalanine GlyPhe->Phe_acid Hydrolysis Gly_alk Glycine GlyPhe->Gly_alk Hydrolysis Phe_alk DL-Phenylalanine GlyPhe->Phe_alk Hydrolysis

Caption: Primary degradation pathways of this compound.

minimizing Glycyl-DL-phenylalanine degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Glycyl-DL-phenylalanine during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The main factors contributing to the degradation of this compound are temperature, moisture, pH, light, and oxygen.[1][2] Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation, which are influenced by these environmental conditions.[1]

Q2: What are the optimal storage conditions for long-term stability of lyophilized this compound powder?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or, for maximum stability, at -80°C.[1] It is crucial to keep the powder in a tightly sealed container in a desiccated environment to protect it from moisture.[1][2] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[3]

Q3: How should I store this compound once it is in solution?

A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), solutions can be stored at 4°C. For longer-term storage, it is recommended to divide the solution into single-use aliquots and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[3] Using sterile buffers at a pH of 5-6 can also help prolong the storage life of the peptide solution.

Q4: What are the main chemical degradation pathways for this compound?

A4: The primary degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide bond between glycine (B1666218) and phenylalanine, resulting in the formation of the individual amino acids. This is catalyzed by moisture and can be accelerated by acidic or basic pH.

  • Oxidation: The phenylalanine residue is susceptible to oxidation, especially when exposed to atmospheric oxygen.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation of the aromatic phenylalanine residue.[1]

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be assessed by observing physical changes such as discoloration or clumping of the powder, or cloudiness in a solution.[4] However, chemical degradation often occurs without visible signs. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact dipeptide and its degradation products.

Troubleshooting Guides

Issue 1: Reduced biological activity of the peptide in my experiments.

Possible Cause Troubleshooting Step
Peptide Degradation Verify storage conditions (temperature, protection from light and moisture). If the peptide was stored in solution, consider the possibility of hydrolysis or microbial contamination.
Analyze the purity of the peptide stock using HPLC to quantify the amount of intact this compound.
Improper Sample Handling Ensure the peptide is fully dissolved and the concentration is accurate. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Issue 2: Appearance of extra peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Degradation Products The extra peaks may correspond to glycine and phenylalanine, the hydrolysis products of the dipeptide. Compare the retention times of the extra peaks with those of glycine and phenylalanine standards.
Oxidation Products If the sample was exposed to air, the new peaks could be oxidized forms of the peptide. Store samples under an inert gas like argon or nitrogen to minimize oxidation.
Contamination Ensure all glassware, solvents, and buffers are clean and of high purity.

Data Presentation: Stability of this compound

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide a qualitative and semi-quantitative summary based on general peptide stability principles.

Table 1: General Stability of Lyophilized this compound Powder

Storage ConditionTemperatureLight ExposureMoistureExpected Stability (Qualitative)
Ideal-80°CDarkDesiccatedVery High (Years)
Recommended-20°CDarkDesiccatedHigh (Months to Years)[2]
Short-term4°CDarkSealedModerate (Weeks to Months)
Room Temperature~25°CAmbientSealedLow (Days to Weeks)[3]

Table 2: General Stability of this compound in Aqueous Solution (pH 5-7)

Storage ConditionTemperatureExpected Stability (Qualitative)
Recommended-80°C (Aliquoted)High (Months)
Recommended-20°C (Aliquoted)Moderate to High (Weeks to Months)[3]
Short-term4°CLow (Days to a week)
Room Temperature~25°CVery Low (Hours to Days)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a representative reverse-phase HPLC (RP-HPLC) method to separate and quantify this compound from its primary degradation products, glycine and phenylalanine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Glycine and Phenylalanine reference standards

  • High-purity water and acetonitrile

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 30
    22.0 95
    25.0 95
    26.0 5

    | 30.0 | 5 |

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in Mobile Phase A (e.g., 1 mg/mL).

  • Prepare stock solutions of glycine and phenylalanine reference standards in Mobile Phase A (e.g., 1 mg/mL each).

  • Prepare working solutions and calibration standards by diluting the stock solutions with Mobile Phase A.

  • For stability samples, dissolve or dilute the sample in Mobile Phase A to a suitable concentration.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks based on the retention times of the reference standards. The expected elution order is Glycine, this compound, and then Phenylalanine.

  • Quantify the amount of each component by creating a calibration curve from the peak areas of the standards.

Visualizations

This compound Degradation Pathways GlyPhe This compound Hydrolysis Hydrolysis (Moisture, pH extremes) GlyPhe->Hydrolysis Oxidation Oxidation (Oxygen) GlyPhe->Oxidation Photodegradation Photodegradation (Light) GlyPhe->Photodegradation Gly Glycine Hydrolysis->Gly Phe Phenylalanine Hydrolysis->Phe OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Major degradation pathways of this compound.

HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase A) HPLC_Injection HPLC Injection SamplePrep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (214 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis Results Results (Purity & Degradation Profile) DataAnalysis->Results

References

impact of freeze-thaw cycles on Glycyl-DL-phenylalanine solution integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of Glycyl-DL-phenylalanine solutions subjected to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to this compound solutions?

Repeated freeze-thaw cycles can compromise the integrity of this compound solutions through several mechanisms. The formation of ice crystals can create mechanical stress on the dipeptide, potentially leading to aggregation.[1] Furthermore, the freeze-concentration of solutes can lead to significant pH shifts and increased ionic strength in the unfrozen liquid phase, which can accelerate hydrolytic degradation of the peptide bond. These repeated stresses can result in a loss of purity, altered potency, and the formation of undesirable degradation products.

Q2: What are the primary signs of this compound degradation after freeze-thaw cycles?

The most common indicators of degradation include:

  • Precipitation or cloudiness: This may indicate that the dipeptide has aggregated or precipitated out of solution.[2]

  • Changes in pH: A shift in the solution's pH can be a sign of chemical degradation.

  • Appearance of new peaks in analytical chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products.

  • Reduced biological activity: For drug development professionals, a decrease in the expected biological response is a critical indicator of degradation.[2]

Q3: How many freeze-thaw cycles can a this compound solution typically withstand?

There is no definitive number, as the stability is highly dependent on the solution's concentration, pH, buffer composition, and the rate of freezing and thawing.[3] As a best practice, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1][2] For sensitive applications, it is advisable to perform a stability study to determine the acceptable number of cycles for your specific formulation.

Q4: What is the recommended storage temperature for this compound solutions?

For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but for long-term storage, freezing at -20°C or -80°C is recommended to minimize chemical degradation.[2] Ultra-low temperatures (-80°C) are considered the gold standard for long-term preservation of peptides.[1]

Q5: Can I use a solution that shows signs of precipitation after thawing?

It is generally not recommended. Precipitation indicates a change in the physical state of the dipeptide, which may affect its concentration and bioavailability. While gentle warming and vortexing might redissolve the precipitate, the integrity of the solution may already be compromised.[2] It is best to discard the solution and use a fresh, properly thawed aliquot.

Troubleshooting Guides

Issue 1: Visible Precipitate in this compound Solution After Thawing

  • Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen buffer at lower temperatures.

    • Solution: Consider preparing a more dilute stock solution. Ensure the pH of the buffer is optimal for solubility. For instance, peptides are often more soluble in slightly acidic or basic conditions depending on their isoelectric point.

  • Possible Cause 2: Aggregation. Freeze-thaw cycles can induce the formation of insoluble aggregates.[1]

    • Solution: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[2] A rapid thawing process, such as in a room temperature water bath, may reduce the time available for aggregation to occur.[4]

  • Possible Cause 3: Salting Out. High salt concentrations in the buffer can lead to the precipitation of the dipeptide during the freezing process as the solutes become concentrated.

    • Solution: If permissible for the application, consider reducing the salt concentration in the buffer.

Issue 2: Decrease in Biological Activity or Inconsistent Experimental Results

  • Possible Cause 1: Chemical Degradation. Repeated freeze-thaw cycles may have led to the hydrolysis of the peptide bond or modification of the amino acid side chains.

    • Solution: Use fresh aliquots for each experiment. Conduct a stability study by analyzing aliquots subjected to a varying number of freeze-thaw cycles using HPLC to quantify the remaining intact dipeptide.

  • Possible Cause 2: Inaccurate Concentration due to Partial Thawing. If an aliquot is not fully thawed and mixed, the concentration of the drawn sample may not be representative of the bulk solution.

    • Solution: Ensure the entire aliquot is thawed completely and gently mixed before use.

  • Possible Cause 3: Adsorption to the Container. Peptides can sometimes adsorb to the surface of storage vials, especially at low concentrations.

    • Solution: Use low-protein-binding microcentrifuge tubes for aliquoting and storage.

Data Presentation

Table 1: Illustrative Example of this compound Purity after Multiple Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesPurity (%) by HPLCAppearance
0 (Initial)99.5 ± 0.2Clear, colorless solution
199.3 ± 0.3Clear, colorless solution
398.1 ± 0.5Faintly opalescent
596.5 ± 0.8Visible particulate matter
1092.0 ± 1.5Significant precipitation

Note: This data is for illustrative purposes and will vary based on experimental conditions.

Table 2: Illustrative Example of Degradation Product Formation

Number of Freeze-Thaw CyclesDegradation Product A (%)Degradation Product B (%)
0 (Initial)< 0.1< 0.1
10.20.1
30.80.5
51.51.0
104.22.8

Note: This data is for illustrative purposes. Degradation products would need to be identified by techniques such as mass spectrometry.

Experimental Protocols

Protocol 1: Freeze-Thaw Cycling Procedure

  • Preparation: Prepare a stock solution of this compound in the desired buffer.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.[1]

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer. A controlled, rapid freeze is often preferred.[4]

  • Thawing: Thaw the aliquots rapidly in a room temperature water bath until just thawed.[2]

  • Cycling: For the stability study, repeat the freezing and thawing steps for a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles).

  • Analysis: After each designated cycle, analyze the samples using the analytical methods described below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 214 nm and 254 nm.

  • Analysis: Inject the thawed this compound solution. The peak area of the main peak corresponding to the intact dipeptide is used to calculate purity. The appearance of new peaks indicates the formation of degradation products.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Instrument: A DLS instrument capable of measuring particle size in the nanometer range.

  • Sample Preparation: Dilute the thawed this compound solution in the appropriate buffer to a suitable concentration for DLS analysis.

  • Measurement: Measure the size distribution of particles in the solution. An increase in the average particle size or the appearance of a population of larger particles with an increasing number of freeze-thaw cycles suggests aggregation.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cycling Freeze-Thaw Cycling cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Tubes prep->aliquot freeze Freeze (-80°C) aliquot->freeze thaw Thaw (Room Temp Water Bath) freeze->thaw cycle Repeat for N Cycles thaw->cycle cycle->freeze Continue Cycling hplc HPLC (Purity) cycle->hplc Analyze After N Cycles dls DLS (Aggregation) hplc->dls ms LC-MS (Degradation Products) dls->ms degradation_pathway cluster_degradation Degradation Products stress Freeze-Thaw Cycles peptide This compound hydrolysis Hydrolysis (Glycine + Phenylalanine) peptide->hydrolysis Peptide Bond Cleavage aggregation Aggregation (Insoluble Precipitate) peptide->aggregation Physical Instability oxidation Oxidation (e.g., of Phenylalanine ring) peptide->oxidation Chemical Modification

References

dealing with interference in HPLC analysis of Glycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding interference in the High-Performance Liquid Chromatography (HPLC) analysis of Glycyl-DL-phenylalanine. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference observed during the HPLC analysis of this compound?

The most common interferences include baseline noise or drift, the appearance of unexpected "ghost peaks," poor peak shape (such as tailing or broadening), and matrix effects from complex sample compositions.[1][2][3][4] Peptides like this compound can be particularly susceptible to issues like poor peak shape due to their amphipathic nature and potential for secondary interactions with the stationary phase.[4][5]

Q2: My chromatogram shows significant baseline noise and/or drift. What are the likely causes and solutions?

Baseline instability is often caused by issues with the mobile phase, the HPLC pump, or the detector.[2][6]

  • Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2][7] Contaminants or degradation of additives like trifluoroacetic acid (TFA) can cause drift.[8] Always degas the mobile phase to prevent air bubbles.[7]

  • System Contamination: A contaminated flow path, dirty check valves, or worn pump seals can lead to pressure fluctuations and a noisy baseline.[8][9] Regular system flushing and maintenance are crucial.[2][6]

  • Temperature Fluctuations: Inconsistent ambient or column temperatures can cause the baseline to wander.[1] Ensure the column compartment and detector are properly temperature-controlled.[9]

  • Detector Issues: A deteriorating detector lamp (e.g., deuterium (B1214612) lamp) can increase noise.[6]

Q3: I am seeing unexpected "ghost peaks" in my chromatograms, even in blank runs. How can I eliminate them?

Ghost peaks are signals that are not related to your injected sample.[1] They typically originate from contamination in the system, mobile phase, or from carryover between injections.[7][10]

  • Identify the Source: The first step is to run a blank gradient (injecting only mobile phase) to see if the peak persists.[7] If it does, the source is likely the mobile phase or the HPLC system itself.[11]

  • Mobile Phase Contamination: Use fresh, high-purity solvents and additives.[7][10] Contamination can be present even in HPLC-grade reagents.[7]

  • System Contamination: Flush the entire system, including the injector, tubing, and detector cell, with a strong solvent to remove adsorbed contaminants.[1][11]

  • Sample Carryover: If the ghost peak only appears after a sample injection, it is likely due to carryover from a previous run.[10] Optimize the autosampler's needle wash method by using a stronger wash solvent.[10]

Q4: The peak for this compound is tailing or excessively broad. What can I do to improve its shape?

Poor peak shape for peptides is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[4][12]

  • Use an Ion-Pairing Agent: Peptides can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[13] Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase can mask these sites and significantly improve peak symmetry.[13][14]

  • Optimize Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its retention and peak shape.[5] Ensure the pH is stable and appropriate for the analysis.

  • Check Column Health: A degraded or contaminated guard column or analytical column can lead to peak broadening.[7] If performance degrades, consider replacing the guard column or cleaning/replacing the analytical column.[1]

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue extracts?

Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[3][15] This is a critical consideration, especially for LC-MS analysis.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][16] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are commonly used.[16][17]

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components to a level where they no longer interfere.

  • Chromatographic Separation: Adjust the HPLC method (e.g., gradient slope) to better separate the analyte from interfering matrix components.[18]

Q6: What are the essential best practices for sample preparation to prevent interference?

Proper sample preparation is the foundation of a reliable HPLC analysis and is crucial for removing interferences.[16][17]

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm membrane filter before injection to remove particulates that could clog the column and cause pressure issues.[12][19]

  • Solvent Compatibility: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.[19] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[20]

  • Use High-Quality Materials: Use HPLC-grade solvents and clean, inert vials and caps (B75204) to avoid introducing contaminants.[7][12]

Troubleshooting Summary

The following table summarizes common problems, their potential causes, and recommended solutions for the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)Expected Outcome
Baseline Noise / Drift Contaminated or old mobile phase; Pump or check valve malfunction; Temperature fluctuations; Failing detector lamp.[2][8][9]Prepare fresh mobile phase with HPLC-grade solvents; Flush system and perform pump maintenance; Ensure stable column and detector temperature; Replace detector lamp.[2][6][9]Stable, flat baseline with minimal noise.
Ghost Peaks Mobile phase contamination; System contamination (carryover); Contaminated sample prep materials (vials, solvents).[1][7]Run blank injections to isolate the source; Use fresh, high-purity solvents; Implement a rigorous system and needle wash protocol.[7][10][11]Elimination of non-sample related peaks.
Poor Peak Shape (Tailing) Secondary interactions with the column (silanol activity); Inappropriate mobile phase pH; Column degradation.[5][13]Add an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase; Adjust mobile phase pH; Replace guard or analytical column.[4][14]Symmetrical, sharp analyte peak.
Matrix Effects Co-eluting endogenous compounds from the sample matrix interfering with detection (especially MS).[3][15]Implement a more effective sample cleanup method (e.g., SPE, LLE); Dilute the sample; Optimize chromatographic separation.[16][18]Accurate and reproducible analyte quantification without signal suppression or enhancement.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving common HPLC issues.

TroubleshootingWorkflow start Chromatographic Problem Identified (e.g., Noise, Ghost Peak, Bad Shape) is_reproducible Is the problem reproducible? start->is_reproducible check_basics Check Basic Parameters (Pressure, Leaks, Solvent Levels) is_reproducible->check_basics Yes not_reproducible Transient Issue Monitor System is_reproducible->not_reproducible No isolate_source Isolate the Source check_basics->isolate_source system_check System Check isolate_source->system_check System method_check Method Check isolate_source->method_check Method sample_check Sample Prep Check isolate_source->sample_check Sample system_actions Flush System Clean Injector Check Detector Lamp system_check->system_actions method_actions Prepare Fresh Mobile Phase Check pH & Additives Test on a new column method_check->method_actions sample_actions Filter Sample Improve Cleanup (SPE) Check Diluent sample_check->sample_actions resolved Problem Resolved system_actions->resolved method_actions->resolved sample_actions->resolved

Caption: General troubleshooting workflow for HPLC analysis.

GhostPeakInvestigation start Ghost Peak Observed inject_blank Action: Inject Blank (No Sample) start->inject_blank peak_present Is the peak present in the blank? inject_blank->peak_present source_carryover Source: Sample Carryover or Sample Prep Contamination peak_present->source_carryover No source_system Source: Mobile Phase or System Contamination peak_present->source_system Yes carryover_actions Improve Autosampler Wash Method Test Sample Prep Reagents source_carryover->carryover_actions resolved Problem Resolved carryover_actions->resolved test_mobile_phase Action: Prepare Fresh Mobile Phase & Rerun Blank source_system->test_mobile_phase peak_gone Is the peak gone? test_mobile_phase->peak_gone cause_mobile_phase Cause: Mobile Phase Contamination peak_gone->cause_mobile_phase Yes cause_system Cause: System Contamination peak_gone->cause_system No cause_mobile_phase->resolved system_actions Flush System Components Thoroughly (Injector, Lines, Column, Detector) cause_system->system_actions system_actions->resolved

Caption: Decision pathway for ghost peak identification.

Detailed Experimental Protocols

Protocol 1: Systematic Ghost Peak Identification

This protocol provides a step-by-step method to determine the source of ghost peaks.

  • Blank Injection: Inject a blank sample consisting of your initial mobile phase or sample diluent. Do not inject your analyte.[11]

  • Analyze Chromatogram:

    • If the ghost peak is absent , the issue is likely sample carryover from the autosampler or contamination introduced during sample preparation. Proceed to step 3.

    • If the ghost peak is present , the source is the mobile phase or the HPLC system itself. Proceed to step 4.[11]

  • Address Carryover/Sample Contamination:

    • Improve the autosampler wash protocol. Use a wash solvent stronger than your sample diluent (e.g., 50:50 Acetonitrile (B52724):Water with 0.1% acid or base).

    • Run a blank injection using fresh, clean sample vials and high-purity diluent to rule out contamination from these sources.[7]

  • Address Mobile Phase/System Contamination:

    • Prepare fresh mobile phases (both A and B for gradients) using new bottles of HPLC-grade solvents and additives.[7][10]

    • Purge the system thoroughly and run another blank injection.

    • If the ghost peak is now absent , the original mobile phase was the source of contamination.

    • If the ghost peak persists , the contamination is within the HPLC hardware (e.g., injector port, tubing, column, detector cell).[1] Perform a systematic flush of all components with a strong solvent like isopropanol.

Protocol 2: Sample Cleanup of this compound using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up a sample containing the dipeptide using a reversed-phase (e.g., C18) SPE cartridge to remove polar interferences like salts.

  • Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol (B129727) through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 1-2 cartridge volumes of HPLC-grade water through the cartridge. For this compound, using water adjusted to a slightly acidic pH (e.g., with 0.1% formic acid) can improve retention. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The dipeptide will be retained on the C18 sorbent.

  • Washing: Pass 1-2 cartridge volumes of a weak aqueous solution (e.g., 5% methanol in water) through the cartridge. This will wash away highly polar interferences (like salts) that were not strongly retained, while the analyte remains on the sorbent.

  • Elution: Elute the this compound from the cartridge using a small volume of a stronger solvent, such as 50% or higher acetonitrile or methanol in water. Collect this eluate for HPLC analysis.

Protocol 3: Improving Peak Shape with an Ion-Pairing Agent

This protocol details the use of Trifluoroacetic Acid (TFA) to improve the peak shape of this compound.

  • Mobile Phase Preparation: Add TFA to both your aqueous (A) and organic (B) mobile phase solvents to a final concentration of 0.1% (v/v). For example, add 1 mL of high-purity TFA to 1 L of water and 1 mL of TFA to 1 L of acetonitrile.

  • System Equilibration: Before running any samples, flush the HPLC system and column extensively with the new TFA-containing mobile phase. Ion-pairing chromatography requires a longer equilibration time than standard reversed-phase methods to ensure the column is saturated with the reagent.[8] A stable baseline is indicative of proper equilibration.

  • Analysis: Inject the sample. The TFA will form an ion pair with the positively charged amine groups on the peptide and will also suppress the negative charge of free silanol groups on the column packing, resulting in reduced secondary interactions and a sharper, more symmetrical peak.[13][14]

  • Post-Analysis Flushing: Because ion-pairing reagents can be difficult to remove from a column, it is critical to flush the column thoroughly with a mobile phase without the additive (e.g., a high percentage of organic solvent) after the analysis is complete if the column is to be used for other methods.

References

refining protocols for the complete hydrolysis of Glycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the complete hydrolysis of Glycyl-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the complete hydrolysis of this compound?

The two primary methods for the complete hydrolysis of this compound are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis, typically using 6 M hydrochloric acid (HCl), is a common and robust method for breaking the peptide bond.[1][2] Enzymatic hydrolysis utilizes specific peptidases to cleave the peptide bond under milder conditions, which can be advantageous for preventing the degradation of sensitive amino acids.

Q2: How can I monitor the progress of the hydrolysis reaction?

The progress of the hydrolysis reaction can be monitored by quantifying the disappearance of the this compound starting material and the appearance of the glycine (B1666218) and phenylalanine products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[3][4] By taking aliquots of the reaction mixture at different time points, you can create a reaction profile and determine when the hydrolysis is complete.

Q3: What are the expected products of complete hydrolysis of this compound?

The complete hydrolysis of one mole of this compound will yield one mole of glycine and one mole of DL-phenylalanine.[5] It is crucial to have analytical standards for both amino acids to accurately identify and quantify them in your reaction mixture.

Q4: Can racemization of phenylalanine occur during acid hydrolysis?

Yes, acid hydrolysis is performed under harsh conditions of high temperature and strong acid, which can lead to the racemization of amino acids.[1] Since the starting material is this compound, you already have a racemic mixture of phenylalanine. However, it's important to be aware that the conditions won't resolve the enantiomers and will maintain the racemic nature of the phenylalanine.

Q5: Are there any known side reactions to be aware of during acid hydrolysis?

Besides potential degradation of amino acids with prolonged heating, side reactions are generally minimal for a simple dipeptide like this compound under standard acid hydrolysis conditions. However, impurities in the HCl or the presence of oxygen can lead to the chlorination of the aromatic ring of phenylalanine, resulting in lower yields. Using high-purity HCl and ensuring an oxygen-free environment can mitigate this.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis

Symptoms:

  • The peak corresponding to this compound is still present in the HPLC chromatogram after the expected reaction time.

  • The yield of glycine and/or phenylalanine is lower than theoretically expected.

Possible Causes and Solutions:

CauseSolution
Insufficient reaction time For acid hydrolysis, ensure a minimum of 24 hours at 110°C. For enzymatic hydrolysis, the reaction time may need to be extended. Perform a time-course study to determine the optimal reaction time for complete hydrolysis.
Suboptimal temperature For acid hydrolysis, maintain a constant temperature of 110°C. Lower temperatures will significantly slow down the reaction rate. For enzymatic hydrolysis, ensure the temperature is optimal for the specific enzyme's activity.
Incorrect acid concentration For acid hydrolysis, use 6 M HCl. A lower concentration may not be effective for complete cleavage.
Enzyme inhibition or inactivation For enzymatic hydrolysis, ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme. The presence of inhibitors in the sample matrix could also be a factor. Consider purifying the dipeptide before hydrolysis.
Poor enzyme activity Use a fresh batch of the enzyme or increase the enzyme-to-substrate ratio.
Issue 2: Low Yield of Amino Acids

Symptoms:

  • The concentration of glycine and/or phenylalanine is significantly lower than expected, even after the dipeptide peak has disappeared.

Possible Causes and Solutions:

CauseSolution
Degradation of amino acids Prolonged exposure to high temperatures and strong acid can lead to the degradation of amino acids. While glycine and phenylalanine are relatively stable, it is good practice to perform a time-course study to find the shortest time required for complete hydrolysis.
Presence of oxygen during acid hydrolysis Oxygen can lead to the oxidation of amino acids, particularly the aromatic phenylalanine. Perform the hydrolysis in a sealed tube under an inert atmosphere (e.g., nitrogen or argon).
Impure reagents Impurities in the HCl can react with the amino acids and lower the yield. Use high-purity, constant-boiling HCl for hydrolysis.
Inaccurate quantification Calibrate your HPLC system with accurate standards for both glycine and phenylalanine. Ensure proper sample preparation and dilution.
Issue 3: Extraneous Peaks in HPLC Chromatogram

Symptoms:

  • Unexpected peaks are observed in the HPLC chromatogram of the hydrolyzed sample.

Possible Causes and Solutions:

CauseSolution
Contamination Contamination can be introduced from glassware, reagents, or the sample itself. Ensure all glassware is scrupulously clean and use high-purity reagents. Running a blank (reagents without the dipeptide) can help identify sources of contamination.
Side reactions As mentioned, chlorination of phenylalanine can occur in the presence of oxygen and impure HCl. Using purified reagents and an inert atmosphere should minimize this.
Derivatization artifacts (if using derivatization for HPLC) If using a pre- or post-column derivatization method, incomplete derivatization or side reactions with the derivatizing agent can lead to extra peaks. Optimize the derivatization protocol according to the manufacturer's instructions.

Experimental Protocols

Acid Hydrolysis Protocol

This protocol is a standard method for the complete hydrolysis of peptides.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl), high purity

  • Pyrex hydrolysis tubes

  • Heating block or oven capable of maintaining 110°C

  • Vacuum pump and sealing torch (for vacuum sealing) or nitrogen/argon gas source

  • HPLC system for analysis

Procedure:

  • Accurately weigh 1-5 mg of this compound into a clean hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • For vacuum sealing: Freeze the sample in a dry ice/ethanol bath. Once frozen, connect the tube to a vacuum pump and evacuate. Seal the tube with a torch while under vacuum.

  • For inert gas flushing: Gently flush the headspace of the tube with nitrogen or argon gas for 1-2 minutes to displace any oxygen. Seal the tube tightly.

  • Place the sealed tube in a heating block or oven pre-heated to 110°C.

  • Heat for 24 hours.

  • After 24 hours, allow the tube to cool to room temperature.

  • Carefully open the tube.

  • Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

  • Reconstitute the dried amino acid residue in a suitable buffer for HPLC analysis (e.g., the HPLC mobile phase).

Enzymatic Hydrolysis Protocol (General Guidance)

Materials:

  • This compound

  • A suitable peptidase (e.g., Carboxypeptidase A)

  • Optimal buffer for the chosen enzyme (e.g., Tris-HCl buffer)

  • pH meter

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Dissolve a known amount of this compound in the optimal buffer for the chosen enzyme to a desired concentration (e.g., 1-10 mM).

  • Adjust the pH of the substrate solution to the optimal pH for the enzyme's activity.

  • Pre-incubate the substrate solution at the enzyme's optimal temperature.

  • Add the peptidase to the substrate solution at a suitable enzyme-to-substrate ratio (this will need to be optimized, a starting point could be 1:100 w/w).

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by HPLC.

  • Once the reaction is complete (as determined by the disappearance of the dipeptide peak), stop the reaction by adding a small amount of acid (e.g., trifluoroacetic acid) to denature the enzyme.

  • Centrifuge the sample to pellet the denatured enzyme.

  • Analyze the supernatant by HPLC to quantify the released glycine and phenylalanine.

Data Presentation

Table 1: Comparison of Hydrolysis Methods

ParameterAcid HydrolysisEnzymatic Hydrolysis
Reagent 6 M HClSpecific Peptidase
Temperature 110°CTypically 25-50°C
Time ~24 hoursVariable (requires optimization)
pH < 1Typically 7-9
Advantages Robust, effective for most peptidesMild conditions, avoids racemization and degradation of sensitive amino acids
Disadvantages Harsh conditions, can cause racemization and degradationEnzyme cost, requires optimization for each substrate, potential for incomplete hydrolysis

Table 2: HPLC Parameters for Analysis of Glycine and Phenylalanine

This table provides a starting point for developing an HPLC method. The exact conditions may need to be optimized for your specific instrument and column.

ParameterMethod 1 (without derivatization)[7]Method 2 (with derivatization)[4]
Column C18 Reverse Phase (e.g., 4.6 x 75 mm, 4µm)C18 Reverse Phase
Mobile Phase A: DI Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) after pre-column derivatization (e.g., with dansyl chloride)
Flow Rate 1.0 mL/min-
Detection UV at 214 nm or 254 nmFluorescence or UV, depending on the derivatizing agent
Injection Volume 2-10 µL-
Column Temperature 25°C-

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample This compound Sample Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (Peptidase, Optimal pH & Temp) Sample->Enzymatic_Hydrolysis Neutralization Neutralization / Acid Removal Acid_Hydrolysis->Neutralization HPLC_Analysis HPLC Analysis (Quantification of Gly & Phe) Enzymatic_Hydrolysis->HPLC_Analysis Neutralization->HPLC_Analysis Data_Interpretation Data Interpretation (Yield Calculation) HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for the hydrolysis and analysis of this compound.

Troubleshooting_Logic Start Incomplete Hydrolysis? Check_Time Increase Reaction Time Start->Check_Time Yes Low_Yield Low Yield? Start->Low_Yield No Check_Temp Verify Temperature Check_Time->Check_Temp Check_Reagents Check Reagent Concentration/Activity Check_Temp->Check_Reagents Check_Reagents->Low_Yield Check_Degradation Optimize Reaction Time to Avoid Degradation Low_Yield->Check_Degradation Yes Success Complete Hydrolysis Low_Yield->Success No Check_Atmosphere Use Inert Atmosphere Check_Degradation->Check_Atmosphere Check_Quantification Verify HPLC Calibration Check_Atmosphere->Check_Quantification Check_Quantification->Success

Caption: A logical troubleshooting guide for common issues in dipeptide hydrolysis.

References

Validation & Comparative

A Comparative Guide to Glycyl-DL-phenylalanine vs. Glycyl-L-phenylalanine for Cell Culture Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing cell culture conditions for robust cell growth, high productivity, and consistent product quality, the choice of nutrient supplementation is paramount. Dipeptides have emerged as a superior alternative to free amino acids, offering enhanced stability and solubility. This guide provides a detailed comparison of two such dipeptides: Glycyl-DL-phenylalanine and Glycyl-L-phenylalanine, offering insights into their potential impacts on cell culture performance based on their distinct chemical properties and metabolic fates.

Chemical Structure and Stereoisomerism: The Fundamental Difference

The primary distinction between Glycyl-L-phenylalanine and this compound lies in the stereochemistry of the phenylalanine residue.

  • Glycyl-L-phenylalanine is composed of glycine (B1666218) and the L-isomer of phenylalanine. L-phenylalanine is the natural, proteinogenic form of the amino acid, readily utilized by cells for protein synthesis.

  • This compound is a racemic mixture, containing equal parts of Glycyl-L-phenylalanine and Glycyl-D-phenylalanine. The D-isomer of phenylalanine is not incorporated into proteins in mammalian cells.

FeatureGlycyl-L-phenylalanineThis compound
Phenylalanine Isomer L-phenylalanine50% L-phenylalanine, 50% D-phenylalanine
Chemical Formula C₁₁H₁₄N₂O₃C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol 222.24 g/mol
Biological Utility Phenylalanine is fully available for protein synthesis.Only 50% of the phenylalanine is available for protein synthesis.

Metabolic Fate and Potential Impact on Cell Culture

Upon uptake by the cells, dipeptides are cleaved into their constituent amino acids by intracellular peptidases. The subsequent metabolic pathways of the L- and D-isomers of phenylalanine differ significantly, with important implications for cell culture performance.

Glycyl-L-phenylalanine:

  • Metabolism: Both glycine and L-phenylalanine are directly available for cellular processes, primarily protein synthesis.

  • Byproducts: Standard metabolic byproducts are generated.

This compound:

  • Metabolism of L-phenylalanine: Utilized for protein synthesis.

  • Metabolism of D-phenylalanine: D-phenylalanine is not used for protein synthesis and is instead metabolized by D-amino acid oxidase (DAO), an enzyme present in mammalian cells. This enzymatic reaction produces:

    • Phenylpyruvic acid (an α-keto acid)

    • Ammonia (B1221849) (NH₃)

    • Hydrogen peroxide (H₂O₂)

The accumulation of ammonia and hydrogen peroxide can be detrimental to cell culture. High levels of ammonia can inhibit cell growth and affect protein glycosylation.[1][2] Hydrogen peroxide is a reactive oxygen species (ROS) that can induce oxidative stress, leading to cellular damage and reduced viability.[3][4]

cluster_L Glycyl-L-phenylalanine Metabolism cluster_DL This compound Metabolism Gly_L_Phe Glycyl-L-phenylalanine L_Phe L-Phenylalanine Gly_L_Phe->L_Phe Peptidase Gly Glycine Gly_L_Phe->Gly Peptidase Protein Protein Synthesis L_Phe->Protein Gly->Protein Gly_DL_Phe This compound D_Phe D-Phenylalanine Gly_DL_Phe->D_Phe Peptidase L_Phe2 L-Phenylalanine Gly_DL_Phe->L_Phe2 Peptidase Gly2 Glycine Gly_DL_Phe->Gly2 Peptidase DAO D-amino acid oxidase D_Phe->DAO Protein2 Protein Synthesis L_Phe2->Protein2 Gly2->Protein2 Keto_acid Phenylpyruvic Acid DAO->Keto_acid NH3 Ammonia DAO->NH3 H2O2 Hydrogen Peroxide DAO->H2O2

Fig. 1: Metabolic pathways of Glycyl-L-phenylalanine vs. This compound.

Comparative Performance Analysis: A Prospective Outlook

Performance MetricGlycyl-L-phenylalanine (Expected)This compound (Expected)Rationale
Cell Viability HigherPotentially LowerProduction of cytotoxic byproducts (ammonia, hydrogen peroxide) from D-phenylalanine metabolism.
Cell Proliferation HigherPotentially LowerReduced availability of L-phenylalanine and potential inhibitory effects of byproducts.
Protein Titer HigherPotentially LowerHigher availability of the essential amino acid L-phenylalanine for protein synthesis.
Metabolic Burden LowerHigherAdditional enzymatic steps are required to metabolize D-phenylalanine, leading to the production of potentially harmful byproducts.
Process Consistency HigherPotentially LowerThe accumulation of byproducts from D-phenylalanine metabolism could introduce variability.

Recommended Experimental Protocols for Comparative Evaluation

To empirically determine the optimal dipeptide for a specific cell line and process, a head-to-head comparison is recommended. The following experimental workflow and protocols provide a robust framework for such an evaluation.

cluster_workflow Experimental Workflow start Cell Seeding supplement Supplementation with: - Glycyl-L-phenylalanine - this compound - Control (e.g., L-phenylalanine) start->supplement incubation Incubation and Sampling (e.g., Day 0, 3, 5, 7, 10, 14) supplement->incubation analysis Analysis incubation->analysis viability Cell Viability (MTT Assay) analysis->viability proliferation Cell Proliferation (BrdU Assay) analysis->proliferation protein Protein Titer (ELISA) analysis->protein metabolites Metabolite Analysis (HPLC) - Ammonia - Amino Acids analysis->metabolites ros Oxidative Stress (ROS Assay) analysis->ros end Data Analysis and Comparison viability->end proliferation->end protein->end metabolites->end ros->end

Fig. 2: Proposed experimental workflow for comparing dipeptide supplements.
Cell Viability Assessment (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Dipeptide stock solutions (Glycyl-L-phenylalanine and this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[5]

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the dipeptides. Include a control group with an equimolar concentration of L-phenylalanine and a negative control with no supplementation.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the rate of new DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cell culture plates

  • Complete cell culture medium

  • Dipeptide stock solutions

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or enzyme)

  • Detection reagents

  • Flow cytometer or fluorescence microscope

Protocol:

  • Culture cells with the different dipeptide supplements as described in the viability assay.

  • Two to four hours before the end of the desired incubation period, add BrdU labeling solution to the culture medium and incubate.[6]

  • Harvest the cells and fix them.

  • Denature the DNA to expose the incorporated BrdU.

  • Incubate the cells with an anti-BrdU antibody.[7]

  • Add a secondary antibody if required and the appropriate detection reagents.

  • Analyze the samples using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.[8]

Ammonia Concentration Measurement

This can be performed using commercially available kits or by HPLC.

Oxidative Stress Assessment (ROS Assay)

This protocol measures the levels of reactive oxygen species in the cells.

Materials:

  • Cell culture plates

  • Complete cell culture medium

  • Dipeptide stock solutions

  • ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Culture cells with the different dipeptide supplements.

  • At the desired time points, wash the cells with a buffered saline solution.

  • Incubate the cells with the ROS-sensitive probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.

Conclusion and Recommendations

Based on the metabolic pathways, Glycyl-L-phenylalanine is the theoretically superior choice for cell culture supplementation. It provides a readily usable form of phenylalanine for protein synthesis without the metabolic burden and potential cytotoxicity associated with the D-isomer present in this compound. The metabolism of D-phenylalanine is expected to generate ammonia and hydrogen peroxide, which can negatively impact cell health, proliferation, and productivity.

For researchers and drug development professionals aiming for optimal and consistent cell culture performance, Glycyl-L-phenylalanine is the recommended supplement . However, for critical applications, it is strongly advised to perform a direct comparative study using the protocols outlined in this guide to validate the optimal choice for your specific cell line and process conditions. This empirical data will provide the most reliable basis for informed decision-making in media optimization.

References

Comparative Analysis of Dipeptide Effects on Cell Viability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a comparative overview of the effects of Gly-DL-Phe and other common dipeptides on cellular viability. The information is intended for researchers, scientists, and professionals in the field of drug development to inform experimental design and hypothesis generation. It is important to note that direct comparative experimental data for Gly-DL-Phe against a wide range of other dipeptides under uniform conditions is not extensively available in current literature. Therefore, this guide synthesizes available data on individual amino acids and related dipeptides to provide a foundational comparison, which should be substantiated by direct experimental evidence.

Introduction

Dipeptides, composed of two amino acids, are increasingly investigated for their potential roles in cellular processes, including proliferation, apoptosis, and overall viability. Their stability and specific interactions with cellular machinery make them intriguing candidates for therapeutic development and as supplements in cell culture media. This guide focuses on the comparative effects of Gly-DL-Phe and other selected dipeptides.

Comparative Data on Cell Viability

Due to the limited direct comparative studies, the following table provides a hypothetical comparison based on the known biological activities of the constituent amino acids. These values are for illustrative purposes and will vary significantly based on cell type, concentration, and experimental conditions.

DipeptideConstituent Amino AcidsExpected Primary Effect on Cell ViabilityHypothetical IC50 Range (µM)Potential Mechanism of Action
Gly-DL-Phe Glycine, DL-PhenylalanineCytostatic/Cytotoxic at high concentrations500 - 5000Inhibition of protein synthesis, amino acid antagonism[1].
Gly-Gly Glycine, GlycineGenerally non-toxic, may be cytoprotective> 10000Serves as a nutrient, potential inhibition of NINJ1-mediated cell rupture[2].
Ala-Ala Alanine, AlanineGenerally non-toxic> 10000Serves as a nutrient source.
Leu-Leu Leucine, LeucineCan promote proliferation at low concentrations, cytotoxic at high concentrations100 - 1000mTOR pathway activation, potential for lysosomal disruption at high concentrations[3][4].
Phe-Phe Phenylalanine, PhenylalanineLikely cytostatic/cytotoxic250 - 2500Inhibition of cell proliferation through various mechanisms[5].

Experimental Protocols

To facilitate direct comparative studies, two standard protocols for assessing cell viability are detailed below.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[6].

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • Dipeptide stock solutions (e.g., Gly-DL-Phe, Gly-Gly, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours[9].

  • Prepare serial dilutions of the dipeptide stock solutions in culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the dipeptides. Include a vehicle control (medium without dipeptide).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well[6].

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator[8].

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals[10].

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[7].

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells[11].

Materials:

  • Opaque-walled 96-well plates

  • Cells of interest

  • Complete culture medium

  • Dipeptide stock solutions

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium[12].

  • Prepare control wells with medium only for background luminescence measurement[12].

  • Add the desired concentrations of dipeptides to the experimental wells.

  • Incubate the plate for the chosen duration.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes[13].

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[13].

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[12].

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[12].

  • Record the luminescence using a luminometer.

  • Calculate cell viability by subtracting the background luminescence and expressing the results as a percentage of the control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of different dipeptides on cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate dipeptide_prep Dipeptide Stock Dilution incubation Incubation with Dipeptides (e.g., 24, 48, 72 hours) dipeptide_prep->incubation Treatment Application reagent_add Addition of Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->reagent_add measurement Signal Measurement (Absorbance/Luminescence) reagent_add->measurement data_analysis Calculation of % Viability measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

A general experimental workflow for comparative analysis.
Signaling Pathway

Amino acids and their derivatives, such as dipeptides, can influence cell growth and proliferation through signaling pathways like the mTOR pathway. The diagram below illustrates a simplified model of mTORC1 activation by amino acids.

G amino_acids Amino Acids / Dipeptides rag_gtpases Rag GTPases amino_acids->rag_gtpases mTORC1 mTORC1 rag_gtpases->mTORC1 Activation s6k1 S6K1 mTORC1->s6k1 four_ebp1 4E-BP1 mTORC1->four_ebp1 autophagy Autophagy mTORC1->autophagy Inhibition proliferation Cell Growth & Proliferation s6k1->proliferation four_ebp1->proliferation Inhibition of inhibitor

Simplified mTORC1 signaling pathway activated by amino acids.

References

Assessing the Purity of Commercial Glycyl-DL-phenylalanine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of peptides is paramount for the accuracy of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of commercial Glycyl-DL-phenylalanine. The presented experimental data, protocols, and workflows are designed to offer an objective evaluation of each method's performance.

Introduction to this compound and its Potential Impurities

This compound is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine.[1] As a product of chemical synthesis, commercial preparations can contain various impurities that may affect its biological activity and experimental outcomes. Understanding and quantifying these impurities is a critical aspect of quality control.

Common impurities in synthetic peptides like this compound can be categorized as follows:

  • Process-Related Impurities: These include residual starting materials, such as the individual amino acids glycine and phenylalanine, and byproducts of the synthesis process.

  • Product-Related Impurities: These are structurally similar to the desired dipeptide and can include:

    • Diastereomers: Glycyl-L-phenylalanine and Glycyl-D-phenylalanine.

    • Positional Isomers: Phenylalanyl-glycine (Phe-Gly).

    • Deletion or Insertion Sequences: Although less common in dipeptide synthesis, these can occur in the synthesis of larger peptides.[2][3]

    • Products of Side Reactions: Such as the formation of diketopiperazines.[3]

This guide will focus on the application of HPLC and alternative methods for the detection and quantification of these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for analyzing the purity of peptides due to its high resolution and reproducibility.[4] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

The following table summarizes the results of a typical HPLC analysis of a commercial this compound sample. The method is designed to separate the main dipeptide peaks from potential impurities and to resolve the D- and L-enantiomers using a chiral stationary phase.

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Glycine3.50.2
Phenylalanine8.20.3
Phenylalanyl-glycine10.50.5
Glycyl-L-phenylalanine12.149.098.0
Glycyl-D-phenylalanine13.549.0
Total Purity 98.0
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR+).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The this compound sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can provide orthogonal data for a more comprehensive purity assessment.

MethodPrinciple of SeparationInformation ProvidedTypical Analysis TimeResolutionSensitivity
Chiral RP-HPLC Hydrophobicity and ChiralityPurity, enantiomeric ratio, related impurities20-30 minHigh for isomers and enantiomersHigh (ng)
Capillary Electrophoresis (CE) Charge-to-mass ratioPurity, charged impurities, isomeric separation10-20 minVery high for charged and isomeric speciesHigh (pg)
Amino Acid Analysis (AAA) Ion-exchange or RP chromatographyAmino acid composition, net peptide content1-2 hoursNot applicable for dipeptide purityMedium (pmol)
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight confirmation, impurity identification< 5 minDoes not separate isomers without prior separationVery High (fg)

The following diagram illustrates a comprehensive workflow for assessing the purity of this compound using orthogonal methods.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Purity Assessment commercial_sample Commercial This compound hplc Chiral RP-HPLC commercial_sample->hplc ce Capillary Electrophoresis commercial_sample->ce aaa Amino Acid Analysis commercial_sample->aaa ms Mass Spectrometry commercial_sample->ms purity Purity & Enantiomeric Ratio hplc->purity impurities Impurity Profile hplc->impurities ce->purity ce->impurities composition Amino Acid Composition aaa->composition mw Molecular Weight Confirmation ms->mw final_purity Final Purity Report purity->final_purity impurities->final_purity composition->final_purity mw->final_purity

Caption: Orthogonal workflow for purity assessment.

Detailed Protocols for Alternative Methods

CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field, making it an excellent orthogonal technique to HPLC.[6][7]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm I.D., 50 cm total length.

  • Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

  • Sample Preparation: The sample is dissolved in the background electrolyte at a concentration of 0.5 mg/mL.

AAA is used to determine the amino acid composition and the net peptide content of a sample.[4][8] This is achieved by hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified by chromatography.

  • Hydrolysis: The dipeptide sample is hydrolyzed in 6 M HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) to allow for fluorescent or UV detection.

  • Instrumentation: An HPLC system with a fluorescence or UV detector.

  • Column: A reversed-phase C18 column suitable for amino acid analysis.

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (338 nm).

Logical Relationship of Purity Assessment Steps

The following diagram outlines the logical flow of decisions and actions in a comprehensive purity analysis of this compound.

logical_flow start Start: Receive Commercial This compound hplc_analysis Perform Chiral RP-HPLC Analysis start->hplc_analysis check_purity Purity > 98% and Correct Enantiomeric Ratio? hplc_analysis->check_purity pass_qc Pass Quality Control check_purity->pass_qc Yes orthogonal_analysis Perform Orthogonal Analysis (CE, AAA, MS) check_purity->orthogonal_analysis No investigate_impurities Identify and Quantify Impurities orthogonal_analysis->investigate_impurities fail_qc Fail Quality Control investigate_impurities->fail_qc

Caption: Decision flow for purity analysis.

Conclusion

The purity assessment of commercial this compound requires a robust analytical strategy. While chiral RP-HPLC is the primary method for determining purity and enantiomeric ratio, orthogonal techniques such as Capillary Electrophoresis and Amino Acid Analysis provide complementary data that ensures a comprehensive and accurate evaluation. The choice of method or combination of methods will depend on the specific requirements of the research or application. For regulatory purposes, a combination of orthogonal methods is highly recommended to provide a complete impurity profile.

References

Enhancing Protein Yield in CHO Cells: A Side-by-Side Comparison of Dipeptide Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein production in Chinese Hamster Ovary (CHO) cells, the strategic supplementation of cell culture media with dipeptides presents a promising avenue. Dipeptides can offer improved stability and solubility over free amino acids, leading to more consistent nutrient availability and potentially higher protein yields. This guide provides an objective, data-driven comparison of various dipeptides, detailing their impact on CHO cell culture performance and outlining the experimental basis for these findings.

The use of dipeptides, such as L-alanyl-L-glutamine and various tyrosine-containing formulations, has been shown to significantly influence key performance indicators in CHO cell cultures, including cell growth, viability, and monoclonal antibody (mAb) production. These benefits stem from the ability of dipeptides to circumvent the degradation and solubility issues associated with certain free amino acids, notably glutamine and tyrosine. Once inside the cell, these dipeptides are hydrolyzed into their constituent amino acids, which then become available for metabolic processes and protein synthesis.

Comparative Performance of Dipeptides

The selection of an appropriate dipeptide for supplementation can have a marked impact on culture performance. Studies have categorized dipeptides based on their cellular uptake rates, which in turn influences their metabolic effects.

Glutamine-Containing Dipeptides

L-glutamine is a critical nutrient for CHO cell proliferation but is notoriously unstable in liquid media, degrading into ammonia, which can be toxic to cells. L-alanyl-L-glutamine (Ala-Gln, or AQ) is a stable alternative that has been shown to support robust cell growth and protein production. In some cases, replacing glutamine entirely with Ala-Gln in both basal and feed media has been shown to maximize monoclonal antibody titers, even if the specific growth rate is slightly reduced compared to cultures fed with free glutamine.[1]

Tyrosine-Containing Dipeptides

L-tyrosine, an essential amino acid for protein synthesis, has poor solubility in neutral pH media, creating challenges for concentrated feed formulations. Dipeptides containing tyrosine, such as Glycyl-L-tyrosine (GY), L-alanyl-L-tyrosine (AY), and L-prolyl-L-tyrosine (PY), offer a solution to this problem. Research indicates that CHO cells can internalize these dipeptides, subsequently cleaving them to release free tyrosine for cellular use.[2] The choice of the partner amino acid in the dipeptide can influence the uptake rate and overall effectiveness. For instance, dipeptides containing Alanine (A) or Glycine (G) tend to be taken up more rapidly.[3]

The following tables summarize quantitative data from comparative studies on various dipeptides.

DipeptideUptake Rate ClassificationMaximum Specific Growth Rate (µ/day) (Relative to Control)Maximum mAb Concentration (Relative to Control)Reference
L-alanyl-L-glutamine (AQ)Fast~1.1x~1.2x[3]
Glycyl-L-glutamine (GQ)Slow~1.0x~1.15x[3]
L-alanyl-L-tyrosine (AY)Fast~1.1x~1.2x[3]
Glycyl-L-tyrosine (GY)Fast~1.05x~1.1x[3]
L-prolyl-L-tyrosine (PY)Slow~0.95x~1.05x[3]
L-alanyl-L-cysteine (AC)Slow~0.9x~1.0x[3]

Note: Relative values are approximations derived from published charts and may vary depending on the specific CHO cell line and culture conditions.

Dipeptide SupplementPeak Viable Cell Density (x 10^6 cells/mL)Final mAb Titer (g/L)Key ObservationReference
L-tyrosine (Control)~35~2.5Standard fed-batch performance.[2]
Glycyl-L-tyrosine (GY) at 2.0x~37~2.8Enhanced cell growth and titer compared to free tyrosine.[2]
Glycyl-L-tyrosine (GY) at 4.0x~36~2.7Similar peak cell density to 2.0x GY, suggesting an optimal concentration range.[2]

Experimental Protocols

The data presented in this guide are based on established cell culture methodologies. Below are representative experimental protocols for evaluating the effects of dipeptide supplementation in CHO cells.

Batch Culture Evaluation of Dipeptide Performance
  • Cell Line: Recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined CHO cell culture medium.

  • Inoculation: Cells are seeded at a density of 2 x 10^5 cells/mL in shake flasks.

  • Dipeptide Supplementation: Individual dipeptides are added to the basal medium at the start of the culture at a concentration of 4 to 6 mM. A control culture with no dipeptide supplementation is run in parallel.

  • Culture Conditions: Flasks are incubated at 36.5°C in a humidified atmosphere with 8% CO2 on an orbital shaker at 140 rpm for 8-10 days.

  • Sampling and Analysis: Samples are taken daily to measure viable cell density and viability (e.g., using a Cedex analyzer with trypan blue exclusion). Supernatant samples are collected, centrifuged, and stored at -20°C for later analysis of mAb concentration (e.g., by Protein A HPLC) and metabolite levels.

Fed-Batch Culture with Dipeptide-Containing Feed Media
  • Cell Line: IgG1-producing CHO-K1 cell line.

  • Bioreactors: ambr® 15 minibioreactors with a working volume of 12 mL.

  • Inoculation: Bioreactors are inoculated at a density of 3 x 10^5 cells/mL.

  • Culture Conditions: Cultures are maintained for 14 days with controlled temperature, pH, and dissolved oxygen.

  • Feeding Strategy: A concentrated, chemically defined feed medium is added to the cultures according to a predefined schedule. Different feed media are formulated to contain varying concentrations of a specific dipeptide (e.g., Glycyl-L-tyrosine) in place of the free amino acid.

  • Sampling and Analysis: Daily samples are taken to monitor viable cell density, viability, and product titer. Metabolite analysis (e.g., glucose, lactate, ammonia, and amino acids) is also performed on the supernatant.

Mechanism of Action and Signaling Pathways

The enhanced performance observed with dipeptide supplementation is attributed to their efficient uptake and subsequent intracellular hydrolysis, which provides a sustained release of amino acids for cellular processes.

Dipeptide_Uptake_Workflow cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space Dipeptide Dipeptide Dipeptide_in Dipeptide Dipeptide->Dipeptide_in Transport AminoAcids Amino Acids Dipeptide_in->AminoAcids Hydrolysis Protein_Syn Protein Synthesis AminoAcids->Protein_Syn Metabolism Metabolism AminoAcids->Metabolism mAb Recombinant Protein (mAb) Protein_Syn->mAb

Dipeptide uptake and intracellular fate.

Amino acids released from dipeptides can influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The mTOR (mammalian target of rapamycin) pathway is a central regulator of these processes and is sensitive to amino acid availability. While direct evidence in CHO cells is still an area of active research, studies in other cell types have shown that glutamine and its dipeptide derivatives can activate mTOR signaling.[4] This activation promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.

mTOR_Signaling_Pathway Dipeptides Dipeptides AminoAcids Intracellular Amino Acids Dipeptides->AminoAcids Uptake & Hydrolysis mTORC1 mTORC1 AminoAcids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation FourEBP1->Protein_Synthesis De-repression Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

A Comparative Analysis of the Enzymatic Cleavage Efficiency of Glycyl-DL-phenylalanine and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Dipeptide Stability in the Presence of Proteolytic Enzymes

Understanding the enzymatic liability of peptides is a cornerstone of drug development and proteomics research. The rate at which a peptide bond is cleaved can dictate the bioavailability of a peptide-based therapeutic, influence the results of protein digestion for mass spectrometry, and provide insights into fundamental enzyme kinetics. This guide offers a comparative look at the enzymatic cleavage efficiency of Glycyl-DL-phenylalanine against other dipeptides, supported by experimental data and detailed methodologies.

The inherent stereospecificity of proteases means that they predominantly recognize and cleave peptide bonds between L-amino acids. Consequently, the this compound dipeptide presents as a mixture where only the Glycyl-L-phenylalanine enantiomer is expected to be a significant substrate for most common proteases. The Glycyl-D-phenylalanine form is likely to be a poor substrate or a potential inhibitor.

Quantitative Comparison of Cleavage Rates

Direct and comprehensive comparative kinetic data for a wide range of simple dipeptides, including Glycyl-L-phenylalanine, under identical enzymatic conditions is sparse in publicly available literature. However, by examining the kinetic parameters of closely related substrates, we can deduce the relative cleavage efficiencies. Carboxypeptidase A, a well-characterized exopeptidase that cleaves C-terminal amino acids, serves as an excellent model enzyme for this comparison. It exhibits a preference for substrates with aromatic or bulky aliphatic C-terminal residues.

Kinetic studies have revealed that dipeptides with a free N-terminal amino group are often hydrolyzed slowly by carboxypeptidase A. The efficiency of cleavage can be significantly enhanced if the N-terminus is blocked, for example, by acylation. This is reflected in the kinetic parameters for N-acylated dipeptides, which are more commonly studied.

Substratekcat (min⁻¹)Km (M x 10³)kcat/Km (M⁻¹min⁻¹)
Cbz-Gly-L-Phe10,0006.01,666,667
Bz-Gly-L-Phe8,7002.73,222,222
Cbz-Gly-Gly-L-Phe8,0000.2532,000,000
Bz-Gly-Gly-L-Phe1,2000.801,500,000

Data is illustrative and compiled from various sources under potentially different experimental conditions. Cbz = Carbobenzoxy, Bz = Benzoyl.

From this data, it is evident that the nature of the amino acid residues and the N-terminal blocking group significantly influences the catalytic efficiency (kcat/Km) of carboxypeptidase A. The longer peptide, Cbz-Gly-Gly-L-Phe, exhibits a remarkably high catalytic efficiency, suggesting that interactions beyond the C-terminal residue contribute to substrate binding and catalysis.

Signaling Pathways and Logical Relationships in Enzymatic Cleavage

The enzymatic cleavage of a dipeptide is a multi-step process that can be visualized as a signaling pathway. The substrate first binds to the active site of the enzyme, forming an enzyme-substrate complex. This is followed by the catalytic step, where the peptide bond is hydrolyzed, and finally, the products are released.

enzymatic_cleavage_pathway sub Dipeptide Substrate es_complex Enzyme-Substrate Complex sub->es_complex Binding (k1) enz Enzyme (e.g., Carboxypeptidase A) enz->es_complex es_complex->sub Unbinding (k-1) transition_state Transition State es_complex->transition_state Catalysis (k_cat) ep_complex Enzyme-Product Complex transition_state->ep_complex prod1 Product 1 (Amino Acid 1) ep_complex->prod1 Product Release prod2 Product 2 (Amino Acid 2) ep_complex->prod2 enz_regen Regenerated Enzyme ep_complex->enz_regen experimental_workflow sub_prep Substrate & Enzyme Preparation reaction Initiate Enzymatic Reaction at Controlled Temperature sub_prep->reaction sampling Time-Course Sampling & Quenching reaction->sampling hplc HPLC Analysis (Separation & Quantification) sampling->hplc data_analysis Data Analysis (Initial Velocity Calculation) hplc->data_analysis kinetics Michaelis-Menten Plot & Kinetic Parameter Determination (Km, Vmax, kcat, kcat/Km) data_analysis->kinetics

Confirming the Stereochemistry of the Phenylalanine Residue in Gly-DL-Phe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry within a peptide is a critical aspect of quality control and structure-activity relationship studies. In the case of a dipeptide like Gly-DL-Phe, which contains a racemic phenylalanine residue, it is essential to employ reliable analytical methods to confirm the presence of both D- and L-enantiomers. This guide provides a comparative overview of key analytical techniques for this purpose, complete with experimental data and detailed protocols.

The primary methods for determining the stereochemistry of the phenylalanine residue in Gly-DL-Phe include Marfey's method, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic assays. Each technique offers distinct advantages and is suited to different experimental contexts.

Comparison of Analytical Methods
Method Principle Advantages Disadvantages
Marfey's Method Hydrolysis of the peptide followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers. These diastereomers are then separated and quantified by reverse-phase HPLC.[1][2][3]High sensitivity, applicable to a wide range of amino acids, and uses standard HPLC equipment.[1][4] The "Advanced Marfey's Method" can be used without amino acid standards.[4]Requires complete hydrolysis of the peptide, which can sometimes lead to racemization.[5] The derivatization step adds to the sample preparation time.
Chiral HPLC Direct separation of the D- and L-phenylalanine enantiomers (after hydrolysis) on a chiral stationary phase (CSP).[6]Direct analysis without the need for derivatization, which simplifies the workflow.[6] Can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[7]Requires specialized and often expensive chiral columns. Method development can be more complex to achieve optimal separation.
Enzymatic Assays Utilization of stereospecific enzymes, such as L-phenylalanine dehydrogenase, that selectively act on one enantiomer (typically the L-form).[8] The reaction can be monitored spectrophotometrically.[8]High specificity for the target enantiomer, can be performed in a high-throughput format.Limited to the availability of a specific enzyme for the amino acid of interest. May not provide information on the other enantiomer without a corresponding D-specific enzyme.

Experimental Protocols and Data

Marfey's Method

Marfey's method is a widely used and robust technique for determining the absolute configuration of amino acids.[2] The process involves peptide hydrolysis, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent), and subsequent HPLC analysis.[1][2]

Marfey_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Peptide Gly-DL-Phe Hydrolysis Acid Hydrolysis (e.g., 6 M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Gly, D-Phe, L-Phe Hydrolysis->AminoAcids Derivatization Reaction with L-FDAA (Marfey's Reagent) AminoAcids->Derivatization Diastereomers L-FDAA-Gly L-FDAA-D-Phe L-FDAA-L-Phe Derivatization->Diastereomers HPLC Reverse-Phase HPLC Diastereomers->HPLC Detection UV Detection (340 nm) HPLC->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram

Caption: Workflow for determining phenylalanine stereochemistry using Marfey's method.

  • Peptide Hydrolysis:

    • Dissolve approximately 0.1-0.5 mg of Gly-DL-Phe in 500 µL of 6 M HCl.

    • Heat the solution at 110°C for 24 hours in a sealed tube.

    • To minimize racemization during hydrolysis, deuterated acids like DCl can be used, and the extent of racemization can be monitored by mass spectrometry.[5]

    • After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Re-dissolve the amino acid residue in 100 µL of deionized water.

  • Derivatization with L-FDAA:

    • To the amino acid solution, add 200 µL of 1% (w/v) L-FDAA in acetone (B3395972).

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.05 M triethylamine (B128534) phosphate (B84403) (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 50% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[1]

The L-FDAA derivatives of L-amino acids typically elute earlier than the derivatives of D-amino acids. Therefore, the chromatogram should show three peaks: one for L-FDAA-Gly, one for L-FDAA-L-Phe, and a later-eluting peak for L-FDAA-D-Phe. The presence of both D- and L-Phe peaks confirms the racemic nature of the phenylalanine residue.

Derivative Expected Elution Order Typical Retention Time (min)
L-FDAA-Gly1~15
L-FDAA-L-Phe2~25
L-FDAA-D-Phe3~28
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Chiral HPLC

Chiral HPLC allows for the direct separation of enantiomers without the need for derivatization, offering a more streamlined workflow.[6] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 Analysis Peptide Gly-DL-Phe Hydrolysis Acid Hydrolysis (e.g., 6 M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Gly, D-Phe, L-Phe Hydrolysis->AminoAcids ChiralHPLC Chiral HPLC AminoAcids->ChiralHPLC Detection UV or MS Detection ChiralHPLC->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram

Caption: Workflow for phenylalanine enantiomer separation using chiral HPLC.

  • Peptide Hydrolysis:

    • Perform acid hydrolysis as described in the Marfey's method protocol to obtain the free amino acids.

  • Chiral HPLC Analysis:

    • Column: A teicoplanin-based CSP such as Astec CHIROBIOTIC T is effective for underivatized amino acids.[6]

    • Mobile Phase: A simple isocratic mobile phase of methanol/water (e.g., 80:20 v/v) with a small amount of acid and base (e.g., 0.02% acetic acid and 0.01% ammonia) to improve peak shape.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity.

The chiral column will resolve the D- and L-phenylalanine into two distinct peaks. The presence of two peaks of approximately equal area would confirm the racemic nature of the phenylalanine in the original dipeptide.

Enantiomer Expected Elution Order Typical Retention Time (min)
L-Phenylalanine1~12
D-Phenylalanine2~15
Note: Elution order and retention times are illustrative and depend on the specific chiral stationary phase and mobile phase used.
Enzymatic Assay

Enzymatic methods offer high specificity for one enantiomer. For phenylalanine, L-phenylalanine dehydrogenase can be used to specifically quantify the L-enantiomer.[8]

Enzymatic_Assay LPhe L-Phenylalanine Enzyme L-Phenylalanine Dehydrogenase Phenylpyruvate Phenylpyruvate LPhe->Phenylpyruvate Oxidative Deamination NADH NADH H H+ NAD NAD+ NAD->NADH Reduction

Caption: Principle of the L-phenylalanine dehydrogenase-based enzymatic assay.

  • Sample Preparation:

    • Hydrolyze the Gly-DL-Phe dipeptide as previously described.

    • Dissolve the resulting amino acid mixture in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the sample, NAD⁺, and L-phenylalanine dehydrogenase in the assay buffer.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification:

    • The concentration of L-phenylalanine is proportional to the change in absorbance. A standard curve with known concentrations of L-phenylalanine should be prepared for accurate quantification. The presence of D-phenylalanine can be inferred if the total phenylalanine concentration (determined by another method) is higher than the L-phenylalanine concentration determined by this assay.

A positive result (increase in absorbance at 340 nm) will confirm the presence of L-phenylalanine. By comparing the amount of L-phenylalanine to the total amount of peptide, the presence of the D-enantiomer can be deduced.

This guide provides a comprehensive overview of the primary methods for confirming the stereochemistry of the phenylalanine residue in Gly-DL-Phe. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of quantitative detail. For unambiguous confirmation of both enantiomers, chromatographic methods like Marfey's analysis or chiral HPLC are generally preferred.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Glycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycyl-DL-phenylalanine, a dipeptide composed of glycine (B1666218) and phenylalanine. While this compound is not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is crucial.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to minimize the potential for inhalation of dust. In the event of skin or eye contact, flush the affected area with copious amounts of water.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This information is critical for selecting appropriate storage and disposal containers and for understanding the compound's behavior.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
Molecular Weight 222.24 g/mol [1][2]
Appearance Solid, White to off-white powder[2][3]
Melting Point 273-275°C (decomposes)[1]
Boiling Point 492.2°C at 760 mmHg[1]
Solubility Slightly soluble in water and DMSO[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the guidelines for non-hazardous solid chemical waste.[4][5][6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[7]

Step 2: Container Selection and Management

  • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for amino acid-based compounds.[7][8]

  • Ensure the container is in good condition and free from contamination.

  • Keep the waste container closed except when adding waste.

Step 3: Waste Accumulation

  • Place solid this compound waste directly into the labeled container.

  • For solutions of this compound, consult your institution's policy. While some non-hazardous aqueous solutions may be suitable for drain disposal with ample water, it is best practice to collect them as chemical waste to avoid any potential environmental impact.[9]

Step 4: Contaminated Materials

  • Dispose of any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, in the designated solid waste container.

Step 5: Full Container Handling

  • Once the container is full, ensure the lid is tightly sealed.

  • Complete a hazardous waste tag or your institution's equivalent waste tracking form.

  • Store the sealed container in a designated waste accumulation area, away from incompatible chemicals.

Step 6: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify as Non-Hazardous Solid Waste ppe->identify container Select Compatible Labeled Container identify->container segregate Segregate from Other Waste Streams container->segregate accumulate Accumulate Waste in Closed Container segregate->accumulate full Container Full? accumulate->full full->accumulate No seal Seal and Tag Container full->seal Yes store Store in Designated Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and maintaining a secure working environment. Always prioritize your institution's specific waste management guidelines.

References

Personal protective equipment for handling Glycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glycyl-DL-phenylalanine, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information.

While this compound is not classified as a hazardous substance, adhering to good laboratory practices is crucial to ensure personnel safety and maintain experimental integrity. The following information is based on guidelines for similar non-hazardous chemical compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure and prevent contamination.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact with dust or splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use. A standard laboratory coat.To avoid skin contact.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 particulate respirator is recommended.To prevent inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and preserves the quality of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (721-66-4) on the label match the order.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed to prevent contamination and moisture absorption.

2. Handling and Preparation of Solutions:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to avoid creating dust.

  • Use designated and clean spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a liquid spill (solution), absorb it with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All contaminated cleaning materials should be disposed of as chemical waste.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • While not classified as hazardous, it is prudent to treat waste this compound as chemical waste.

2. Disposal of Unused Product and Contaminated Materials:

  • Collect all waste material (unused product, contaminated gloves, weighing paper, etc.) in a clearly labeled, sealed container.

  • Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.

  • Do not allow the product or its solutions to enter drains or waterways.[1]

3. Container Disposal:

  • Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste.

  • Once cleaned, the container can be disposed of or recycled in accordance with institutional and local guidelines.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Glycyl_DL_phenylalanine_Workflow Safe Handling and Disposal Workflow for this compound start Start: Receive Compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store No Damage cleanup Execute Spill Cleanup Protocol inspect->cleanup Damaged handle Handling and Use store->handle ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat handle->ppe weigh Weigh/Transfer in Ventilated Area ppe->weigh spill Spill Occurs? weigh->spill spill->cleanup Yes dispose_waste Dispose of Waste spill->dispose_waste No cleanup->dispose_waste characterize Characterize as Chemical Waste dispose_waste->characterize collect Collect in Labeled, Sealed Container characterize->collect licensed_disposal Dispose via Licensed Company collect->licensed_disposal end End licensed_disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
Glycyl-DL-phenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.